Product packaging for 1-(3-Nitrophenylsulfonyl)pyrrolidine(Cat. No.:CAS No. 91619-30-6)

1-(3-Nitrophenylsulfonyl)pyrrolidine

Cat. No.: B182006
CAS No.: 91619-30-6
M. Wt: 256.28 g/mol
InChI Key: BUOYKAGBVRMTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Nitrophenylsulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12N2O4S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61569. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O4S B182006 1-(3-Nitrophenylsulfonyl)pyrrolidine CAS No. 91619-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-12(14)9-4-3-5-10(8-9)17(15,16)11-6-1-2-7-11/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOYKAGBVRMTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238648
Record name 1-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91619-30-6
Record name 1-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091619306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 91619-30-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((3-NITROPHENYL)SULFONYL)PYRROLIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[(3-Nitrophenyl)sulfonyl]pyrrolidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENX9KG48EX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on 1-(3-Nitrophenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 1-(3-Nitrophenylsulfonyl)pyrrolidine. The information is compiled for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity and Physical Properties

PropertyValueSource
IUPAC Name 1-[(3-nitrophenyl)sulfonyl]pyrrolidine-
CAS Number 91619-30-6[1]
Molecular Formula C₁₀H₁₂N₂O₄SCalculated
Molecular Weight 256.28 g/mol Calculated
Appearance Solid (predicted)-
Melting Point Not available. (The 4-nitro isomer has a melting point of 151 °C)[2]
Boiling Point 424.8 ± 47.0 °C (Predicted)-
Density 1.432 ± 0.06 g/cm³ (Predicted)-
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents.-

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between pyrrolidine and 3-nitrobenzenesulfonyl chloride. This standard procedure for forming sulfonamides is widely applicable.

The following protocol is a representative procedure based on the synthesis of similar sulfonamide compounds.[3]

Materials:

  • Pyrrolidine

  • 3-Nitrobenzenesulfonyl chloride

  • Triethylamine (Et₃N) or another suitable base (e.g., Na₂CO₃)[3]

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (e.g., 1 M HCl) for workup

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of dichloromethane.

  • Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the stirred pyrrolidine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[4]

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Pyrrolidine Pyrrolidine Reaction Sulfonamide Formation Pyrrolidine->Reaction SulfonylChloride 3-Nitrobenzenesulfonyl Chloride SulfonylChloride->Reaction Base Triethylamine Base->Reaction Solvent Dichloromethane Solvent->Reaction Temperature 0°C to RT Temperature->Reaction Wash Aqueous Wash Reaction->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Purify Recrystallization Concentrate->Purify Product 1-(3-Nitrophenylsulfonyl) pyrrolidine Purify->Product Reactivity_Diagram cluster_reduction Reduction cluster_coupling Cross-Coupling Start This compound Product_Amine 1-(3-Aminophenylsulfonyl)pyrrolidine Start->Product_Amine Nitro Group Reduction Product_Coupling Coupled Product Start->Product_Coupling Suzuki-Miyaura Reaction Reagent_H2 H₂, Pd/C Reagent_H2->Product_Amine Reagent_Coupling Boronic Acid, Pd Catalyst Reagent_Coupling->Product_Coupling

References

Elucidation of the Molecular Structure of 1-(3-Nitrophenylsulfonyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

1-(3-Nitrophenylsulfonyl)pyrrolidine is a sulfonamide derivative incorporating a pyrrolidine ring and a 3-nitrophenyl group. The presence of the electron-withdrawing nitro group and the sulfonyl moiety, combined with the saturated heterocyclic pyrrolidine ring, imparts unique chemical properties to the molecule, making it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate structural confirmation is the cornerstone of any research and development involving such compounds. This guide outlines the standard experimental procedures and expected data for the complete structural characterization of this compound.

Synthesis and Reaction Pathway

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and pyrrolidine.[1] The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 3-Nitrobenzenesulfonyl Chloride product This compound reagent1->product + reagent2 Pyrrolidine reagent2->product base Triethylamine byproduct Triethylammonium Chloride base->byproduct Reacts with HCl solvent Dichloromethane solvent->product Solvent Signaling_Pathway molecule This compound receptor Cell Surface Receptor molecule->receptor Binds to kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

References

An In-depth Technical Guide to 1-(3-Nitrophenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Nitrophenylsulfonyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological significance, presenting available data in a structured format to facilitate research and development efforts.

Compound Identification and Properties

CAS Number: 91619-30-6

This compound is a synthetic compound featuring a pyrrolidine ring N-substituted with a 3-nitrophenylsulfonyl group. The presence of the pyrrolidine scaffold, a common motif in many biologically active molecules, and the electron-withdrawing nitrophenylsulfonyl group, suggests its potential as a building block in the synthesis of novel therapeutic agents.[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₄SPubChem
Molecular Weight 256.28 g/mol PubChem
Appearance Not specified (likely a solid)-
Solubility Not specified-

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of pyrrolidine with 3-nitrobenzenesulfonyl chloride.[2] This reaction is a standard nucleophilic substitution at the sulfonyl chloride, where the secondary amine of the pyrrolidine ring acts as the nucleophile.

General Synthesis Protocol

A general method for the synthesis involves the dropwise addition of 3-nitrobenzenesulfonyl chloride to a solution of pyrrolidine in a suitable organic solvent, such as dichloromethane, in the presence of a base like triethylamine.[2] The base is crucial for scavenging the hydrochloric acid generated during the reaction. The reaction is typically stirred at room temperature.

G reagents Pyrrolidine 3-Nitrobenzenesulfonyl Chloride Triethylamine solvent Dichloromethane reagents->solvent Dissolve reaction Stir at Room Temperature solvent->reaction workup Aqueous Workup reaction->workup Quench purification Column Chromatography workup->purification product This compound purification->product

Caption: A general workflow for an enzyme inhibition assay.

Role in Signaling Pathways

Derivatives of pyrrolidine have been shown to modulate various signaling pathways. For example, some pyrrolidine compounds have been found to affect the MAPK and Akt signaling pathways, which are crucial in inflammation and cancer. [3]While there is no direct evidence for the involvement of this compound in specific signaling pathways, this remains a potential avenue for future research.

Hypothetical Signaling Pathway Modulation

G Hypothetical Signaling Pathway Modulation compound This compound target Cellular Target (e.g., Kinase, Receptor) compound->target Binds to pathway Signaling Pathway (e.g., MAPK, Akt) target->pathway Modulates response Cellular Response (e.g., Apoptosis, Inflammation) pathway->response Leads to

References

Spectroscopic and Synthetic Profile of 1-(3-Nitrophenylsulfonyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-(3-Nitrophenylsulfonyl)pyrrolidine, a compound of interest in medicinal chemistry and drug development. This document details experimental protocols for its synthesis and presents a summary of its key spectroscopic characteristics.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of pyrrolidine with 3-nitrobenzenesulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a common method for the formation of sulfonamides.

Experimental Protocol:

A detailed experimental protocol for the synthesis of a closely related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, has been reported and can be adapted for the synthesis of the title compound[1].

Materials:

  • Pyrrolidine

  • 3-Nitrobenzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Hydrochloric acid (HCl, 20%)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve pyrrolidine in an aqueous solution of sodium carbonate with stirring.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add 3-nitrobenzenesulfonyl chloride portion-wise to the cooled solution over a period of 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, acidify the mixture with 20% HCl to a pH of approximately 2.

  • Extract the product with a suitable organic solvent such as dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the pyrrolidine ring and the 3-nitrophenyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.9Multiplet4H-CH₂-CH₂- (Pyrrolidine)
~3.4Triplet4H-SO₂-N-CH₂- (Pyrrolidine)
~7.8Triplet1HAr-H (H-5')
~8.2Doublet of Doublets1HAr-H (H-6')
~8.4Doublet of Doublets1HAr-H (H-4')
~8.7Triplet1HAr-H (H-2')

Note: The predicted chemical shifts are based on the analysis of related structures and may vary depending on the solvent and experimental conditions.

For comparison, the ¹H NMR data for a related compound, 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, shows aromatic protons in the range of 8.26 – 7.19 ppm[2].

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~25-CH₂-CH₂- (Pyrrolidine)
~48-SO₂-N-CH₂- (Pyrrolidine)
~122Ar-C (C-2')
~127Ar-C (C-4')
~130Ar-C (C-6')
~133Ar-C (C-5')
~142Ar-C (C-1')
~148Ar-C (C-3')

Note: The predicted chemical shifts are based on the analysis of related structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum of 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione displays signals for the nitrophenyl group at 148.38, 137.92, 129.83, 120.36, and 117.30 ppm[2].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch
1530-1500StrongAsymmetric NO₂ Stretch
1350-1330StrongSymmetric NO₂ Stretch
1340-1320StrongAsymmetric SO₂ Stretch
1160-1140StrongSymmetric SO₂ Stretch
860-840MediumS-N Stretch

The IR spectrum of a similar compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, shows a characteristic S-N stretching vibration at 857 cm⁻¹ and an S=O stretching band at 1355 cm⁻¹[1].

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
256[M]⁺ (Molecular Ion)
186[M - SO₂]⁺
122[NO₂-C₆H₄]⁺
70[C₄H₈N]⁺ (Pyrrolidinyl cation)

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Synthesis_Workflow pyrrolidine Pyrrolidine reaction Nucleophilic Substitution pyrrolidine->reaction nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl Chloride nitrobenzenesulfonyl_chloride->reaction base Base (e.g., Na2CO3) base->reaction product This compound reaction->product

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group Analysis ms Mass Spectrometry purification->ms Molecular Weight and Fragmentation Analysis

Caption: Experimental workflow for synthesis and characterization.

References

Spectroscopic and Spectrometric Characterization of 1-(3-Nitrophenylsulfonyl)pyrrolidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 1-(3-Nitrophenylsulfonyl)pyrrolidine, a molecule of interest in medicinal chemistry and drug development. The guide outlines the expected spectroscopic and spectrometric characteristics of the compound, offering a predictive framework for its identification and characterization using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways are included to support researchers in their laboratory investigations.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry, serving as a scaffold for the synthesis of novel therapeutic agents.[1] Accurate and reliable analytical methods are crucial for the confirmation of its synthesis and for subsequent studies. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the identification of functional groups and mass spectrometry for the determination of molecular weight and structural elucidation through fragmentation analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups. The following table summarizes the expected vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch (Pyrrolidine)
1550-1530 & 1350-1330StrongAsymmetric & Symmetric NO₂ Stretch
1350-1320StrongAsymmetric SO₂ Stretch
1170-1150StrongSymmetric SO₂ Stretch
1600-1475Weak-MediumAromatic C=C Stretch
900-690StrongAromatic C-H Bending
1250-1000Medium-StrongC-N Stretch

Predicted Mass Spectrometry Data

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions. The fragmentation of sulfonamides is well-documented and often involves cleavage of the S-N bond and rearrangements.[2][3]

m/z (Mass-to-Charge Ratio)Proposed Fragment
270[M]⁺ (Molecular Ion)
224[M - NO₂]⁺
186[M - SO₂ - NO₂]⁺ or [C₆H₄NO₂SO₂]⁺
122[C₆H₄NO₂]⁺
70[C₄H₈N]⁺ (Pyrrolidine ring)
64[SO₂]⁺

Experimental Protocols

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Data Acquisition: The sample pellet is placed in the sample holder (or the sample is pressed against the ATR crystal). The infrared spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is baseline-corrected and the positions of the absorption maxima are determined.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is used. The instrument is calibrated using a standard calibration mixture.

  • Data Acquisition (Full Scan): The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system. A full scan mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺.

  • Data Acquisition (Tandem MS/MS): To obtain fragmentation data, the precursor ion corresponding to the protonated molecule is isolated in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are analyzed in the second mass analyzer.

  • Data Analysis: The acquired mass spectra are analyzed to identify the molecular ion and the major fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mass spectrometry fragmentation pathway for this compound.

experimental_workflow cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis ftir_prep Sample Preparation (KBr Pellet or ATR) ftir_acquire Data Acquisition (4000-400 cm⁻¹) ftir_prep->ftir_acquire ftir_process Data Processing & Interpretation ftir_acquire->ftir_process ms_prep Sample Preparation (Dissolution) ms_acquire Data Acquisition (ESI-MS & MS/MS) ms_prep->ms_acquire ms_process Data Analysis & Fragmentation Pathway ms_acquire->ms_process start This compound Sample start->ftir_prep start->ms_prep

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway parent [M]⁺ m/z 270 frag1 [M - NO₂]⁺ m/z 224 parent->frag1 - NO₂ frag2 [C₆H₄NO₂SO₂]⁺ m/z 186 parent->frag2 - C₄H₈N frag3 [C₄H₈N]⁺ m/z 70 parent->frag3 - C₆H₄NO₂SO₂ frag4 [C₆H₄NO₂]⁺ m/z 122 frag2->frag4 - SO₂ frag5 [SO₂]⁺ m/z 64 frag2->frag5 - C₆H₄NO₂

References

Biological Activity of Nitrophenylsulfonyl Pyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of nitrophenylsulfonyl pyrrolidine derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the synthesis, anticancer, and antimicrobial properties of these compounds. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. The incorporation of a nitrophenylsulfonyl group onto the pyrrolidine core can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This guide focuses on the synthesis and biological evaluation of this specific class of compounds, highlighting their potential as anticancer and antimicrobial agents.

Synthesis of Nitrophenylsulfonyl Pyrrolidine Derivatives

The synthesis of nitrophenylsulfonyl pyrrolidine derivatives typically involves the reaction of a pyrrolidine-containing starting material, such as L-proline or its derivatives, with a nitrophenylsulfonyl chloride in the presence of a base. The following is a representative experimental protocol for the synthesis of N-(4'-nitrophenyl)-l-prolinamides.

Experimental Protocol: Synthesis of N-(4'-Nitrophenyl)-l-prolinamides[1]

Step 1: Synthesis of N-aryl-l-prolines (3a-3c)

A mixture of p-fluoronitrobenzene (1a or 1b) and l-proline (2a or 2b) is refluxed in an aqueous-alcoholic basic solution to yield the corresponding N-aryl-l-proline derivatives.

Step 2: Synthesis of N-(4'-nitrophenyl)-l-prolinamides (4a-4w)

The N-aryl-l-proline derivative is subjected to a two-stage, one-pot reaction. First, the carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequently, the dropwise addition of a primary or secondary amine in the presence of a base, such as triethylamine, at a low temperature (0-5°C) affords the desired N-(4'-nitrophenyl)-l-prolinamide. The crude product is then purified by column chromatography.

The following diagram illustrates the general synthetic workflow.

G cluster_synthesis Synthesis of N-(4'-nitrophenyl)-l-prolinamides p_fluoronitrobenzene p-Fluoronitrobenzene n_aryl_proline N-aryl-l-proline p_fluoronitrobenzene->n_aryl_proline l_proline L-Proline l_proline->n_aryl_proline acid_chloride Acid Chloride Intermediate n_aryl_proline->acid_chloride Activation socl2 SOCl2 socl2->acid_chloride prolinamide N-(4'-nitrophenyl)-l-prolinamide acid_chloride->prolinamide Amidation amine Amine (R1R2NH) amine->prolinamide

Synthetic workflow for N-(4'-nitrophenyl)-l-prolinamides.

Anticancer Activity

Nitrophenylsulfonyl pyrrolidine derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using cell viability assays.

Quantitative Data: In Vitro Anticancer Activity

A study on a series of N-(4'-nitrophenyl)-l-prolinamides demonstrated their cytotoxic potential against four human carcinoma cell lines. The percentage of cell inhibition at a concentration of 100 µM is summarized in the table below. While specific IC50 values were not provided in the primary literature, these results indicate significant antiproliferative effects for several derivatives[1][2].

CompoundSGC7901 (Gastric) % InhibitionHCT-116 (Colon) % InhibitionHepG2 (Liver) % InhibitionA549 (Lung) % Inhibition
4a -93.33 ± 1.3679.50 ± 1.2495.41 ± 0.67
4s ---70.13 ± 3.41
4u 8.02 ± 1.5481.29 ± 2.32-83.36 ± 1.70
4w 27.27 ± 2.38---
5-Fluorouracil -81.20 ± 0.08-64.29 ± 2.09
Data represents mean ± standard deviation (n=3). A hyphen (-) indicates that the data was not reported for that specific compound and cell line combination.
Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of nitrophenylsulfonyl pyrrolidine derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., SGC7901, HCT-116, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with the compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) values are determined from the dose-response curves.

The following diagram outlines the workflow of the MTT assay.

G cluster_mtt MTT Assay Workflow cell_seeding Seed cells in 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 compound_treatment Treat with nitrophenylsulfonyl pyrrolidine derivatives incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Solubilize formazan crystals incubation3->solubilization absorbance_measurement Measure absorbance at 570 nm solubilization->absorbance_measurement data_analysis Calculate % inhibition and IC50 absorbance_measurement->data_analysis

Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Activity

Certain nitrophenylsulfonyl pyrrolidine derivatives have demonstrated promising activity against various bacterial strains. Their efficacy is typically determined by measuring the minimum inhibitory concentration (MIC).

Quantitative Data: Antibacterial Activity

A study on N-(2'-nitrophenyl)pyrrolidine-2-carboxamides reported their minimum inhibitory concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria.

CompoundS. aureus (µg/mL)B. cereus (µg/mL)S. faecalis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
4b 15.6>1000>1000>1000>1000
4k 125250500125250
Streptomycin 15.67.831.27.815.6
Nalidixic acid 25012512562.5250
Data sourced from Odusami et al. (2020)[3].
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Inhibition of TLR Signaling

Some nitrophenyl pyrrolidine derivatives have been shown to exert their biological effects by modulating specific signaling pathways. For instance, certain derivatives have been found to suppress the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the inflammatory response. These compounds have been observed to inhibit the activation of key downstream transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3).

The following diagram illustrates the simplified TLR4 signaling pathway and the inhibitory action of these derivatives.

G cluster_tlr Inhibition of TLR4 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRAF3 TRAF3 TRIF->TRAF3 IKK IKK complex TRAF6->IKK TBK1_IKKi TBK1/IKKi TRAF3->TBK1_IKKi NFkB NF-κB IKK->NFkB Activation IRF3 IRF3 TBK1_IKKi->IRF3 Activation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes IRF3->Inflammatory_Genes Nitrophenyl_Pyrrolidine Nitrophenylsulfonyl Pyrrolidine Derivative Nitrophenyl_Pyrrolidine->NFkB Inhibition Nitrophenyl_Pyrrolidine->IRF3 Inhibition

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of natural products, such as nicotine and cuscohygrine, and numerous FDA-approved drugs underscores its significance.[3][4] The unique structural and physicochemical properties of the pyrrolidine motif offer medicinal chemists a versatile tool to enhance biological activity, improve pharmacokinetic profiles, and explore chemical space in three dimensions.[1][5] This guide provides a comprehensive overview of the pyrrolidine scaffold, including its fundamental properties, role in marketed drugs, diverse biological activities, synthetic strategies, and its impact on key signaling pathways.

Core Physicochemical and Structural Advantages

The widespread success of the pyrrolidine scaffold in drug design is not coincidental. It stems from a combination of inherent properties that make it highly attractive for interacting with biological targets.[5]

  • Three-Dimensionality and sp³ Hybridization : Unlike flat, aromatic rings, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, provides a complex and globular three-dimensional shape.[1][5] This increased 3D coverage allows for more precise and multi-vectorial interactions within the binding pockets of proteins, often leading to higher potency and selectivity.[5]

  • Stereochemical Richness : The chiral centers within the pyrrolidine ring allow for the creation of multiple stereoisomers. This is a critical feature, as different enantiomers and diastereomers of a drug candidate can exhibit vastly different biological profiles, binding affinities, and toxicities.[1][2] The ability to control the spatial orientation of substituents is a powerful tool for optimizing drug-target interactions.[5]

  • Conformational Flexibility ("Pseudorotation") : Saturated five-membered rings like pyrrolidine are not planar. They exhibit a unique conformational flexibility known as "pseudorotation," allowing the ring to adopt various energetically favorable "envelope" and "twist" conformations.[1][5] This dynamic nature enables the scaffold to adapt its shape to best fit the target binding site, a key advantage in rational drug design.[5]

  • Improved Physicochemical Properties : The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor (as a secondary amine) or acceptor (as a tertiary amine), enhancing interactions with biological targets.[6] The incorporation of this scaffold can also improve crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility and membrane permeability.[6]

Pyrrolidine Scaffolds in FDA-Approved Therapeutics

The versatility of the pyrrolidine ring is evident in the wide range of therapeutic areas where it has been successfully incorporated. From managing hypertension to fighting viral infections and controlling seizures, pyrrolidine-containing drugs are integral to modern medicine.

Drug NameTherapeutic AreaMechanism of Action
Captopril AntihypertensiveAngiotensin-Converting Enzyme (ACE) Inhibitor
Enalapril AntihypertensiveAngiotensin-Converting Enzyme (ACE) Inhibitor
Vildagliptin AntidiabeticDipeptidyl Peptidase-4 (DPP-4) Inhibitor
Levetiracetam AnticonvulsantBinds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[7]
Clindamycin AntibacterialInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[8]
Anisomycin Antibacterial / Research ToolInhibits protein synthesis by binding to the 60S ribosomal subunit.[8]
Daridorexant InsomniaDual Orexin Receptor Antagonist
Pacritinib AnticancerJAK2/FLT3 Inhibitor
Futibatinib AnticancerFGFR1-4 Inhibitor
Glecaprevir Antiviral (Hepatitis C)NS3/4A Protease Inhibitor
Voxilaprevir Antiviral (Hepatitis C)NS3/4A Protease Inhibitor
Clemastine AntihistamineH1 Histamine Receptor Antagonist
Procyclidine Anticholinergic (Parkinson's)Muscarinic Receptor Antagonist

Diverse Biological Activities of Pyrrolidine Derivatives

Researchers have extensively explored pyrrolidine derivatives, revealing a broad spectrum of biological activities. The ability to functionalize the scaffold at multiple positions allows for the fine-tuning of activity against various targets.

Biological ActivityCompound/Derivative ClassQuantitative Data (IC₅₀/Kᵢ)Target/Assay
Anticancer Pyrrolidine Thiosemicarbazone-Copper(II) ComplexIC₅₀: 0.99 µMSW480 (colon cancer) cell line.
Anticancer Substituted Pyrrolidines (Compound 3k)IC₅₀: ~5 µMHCT116 (colon cancer) cell line.[9]
Antiviral (HCV) Telaprevir-NS3/4A Serine Protease
Antidiabetic Pyrrolidine Sulfonamide Derivative (Compound 23d)IC₅₀: 11.32 µMDPP-IV Enzyme Inhibition.
Cholinesterase Inhibition N-benzoylthiourea-pyrrolidine Carboxylic AcidIC₅₀: 0.029 µMAcetylcholinesterase (AChE) Inhibition.[3]
Cholinesterase Inhibition Pyrrolidine-based BenzenesulfonamideKᵢ: 22.34 nMAcetylcholinesterase (AChE) Inhibition.[3]
Antibacterial 1,2,4-Oxadiazole Pyrrolidine Derivative (Compound 22c)IC₅₀: 120 nME. coli DNA Gyrase Inhibition.[3]
Anticonvulsant 3-Benzhydryl Pyrrolidine-2,5-diones-scPTZ (pentylenetetrazole-induced seizure) test.[5]
CXCR4 Antagonism (S)-pyrrolidine Derivative (Compound 51a)IC₅₀: 79 nMCXCR4 Receptor Binding Affinity.[5]
ACE Inhibition Mercaptoacyl PyrrolidineKᵢ: 160 pMAngiotensin-Converting Enzyme (ACE).[10]

Synthesis of the Pyrrolidine Scaffold

The construction of substituted pyrrolidines is a central focus in organic synthesis. Methodologies can be broadly categorized into two main approaches.[1][4]

  • Functionalization of Pre-formed Rings : This strategy often utilizes commercially available and optically pure precursors like L-proline or 4-hydroxy-L-proline.[4] These starting materials provide a robust entry point for creating complex stereodefined pyrrolidine derivatives through various modifications of the ring and its existing functional groups.[4]

  • De Novo Ring Construction : These methods build the pyrrolidine ring from acyclic precursors.[4] Prominent examples include:

    • [3+2] Cycloaddition Reactions : Azomethine ylides can react with alkenes in a concerted fashion to efficiently construct the pyrrolidine ring with high stereocontrol.[11]

    • Intramolecular Cyclization : This involves the cyclization of linear molecules containing a nitrogen atom and a suitable leaving group or reactive site, such as ω-azido carboxylic acids or N-carbamate-protected amino alcohols.[12]

    • Reductive Amination : The condensation of a 1,4-dicarbonyl compound with an amine followed by reduction is a classical method for pyrrolidine synthesis.[12]

Detailed Experimental Protocol: Synthesis of a 4-Acetyl-3-hydroxy-3-pyrroline-2-one Derivative

This protocol describes a three-component reaction to synthesize a key pyrrolidine-2,3-dione precursor, which can be further functionalized.[13] The reaction involves the condensation of an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate.[13]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Aniline (1.0 mmol)

  • Ethyl 2,4-dioxovalerate (1.0 mmol)

  • Glacial Acetic Acid (as solvent)

Procedure:

  • A mixture of the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), and ethyl 2,4-dioxovalerate (1.0 mmol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Glacial acetic acid is added as the solvent.

  • The reaction mixture is stirred and heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The cooled mixture is poured into ice-water, leading to the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration and washed with cold water to remove any residual acetic acid and unreacted starting materials.

  • The crude product is dried under vacuum.

  • Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one.

Mechanism Insight : The reaction proceeds via an initial acid-catalyzed condensation of the aldehyde and aniline to form an iminium species. The enol form of ethyl 2,4-dioxovalerate then acts as a nucleophile, attacking the iminium ion, followed by intramolecular cyclization and dehydration to yield the final product.[13]

Visualization of Pathways and Workflows

Signaling Pathway: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors, many of which feature a pyrrolidine scaffold (e.g., Vildagliptin), are a major class of oral antidiabetic drugs.[14] Their mechanism involves preventing the degradation of incretin hormones like GLP-1.[14][15] This enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[14][16]

DPP4_Inhibition_Pathway cluster_gut Gut (Post-Meal) cluster_blood Bloodstream cluster_pancreas Pancreas (β-cells & α-cells) cluster_effect Physiological Effect Food Food Intake GLP1 Active GLP-1 Secreted Food->GLP1 Stimulates DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme Substrate Insulin ↑ Insulin Secretion GLP1->Insulin Stimulates (Glucose-dependent) Glucagon ↓ Glucagon Secretion GLP1->Glucagon Inhibits (Glucose-dependent) Inactive_GLP1 Inactive GLP-1 DPP4_Enzyme->Inactive_GLP1 Degrades to Vildagliptin Vildagliptin (Pyrrolidine Scaffold) Vildagliptin->DPP4_Enzyme Inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Mechanism of action for DPP-4 inhibitors like Vildagliptin.
Experimental Workflow: Combinatorial Library Synthesis and Screening

The discovery of novel pyrrolidine-based drug candidates often employs a combinatorial chemistry approach, specifically using the "split-pool" synthesis method on a solid support.[17][18] This allows for the rapid generation of a large library of diverse compounds, which can then be screened for activity against a biological target.[10][19]

Drug_Discovery_Workflow cluster_synthesis Split-Pool Synthesis cluster_screening Screening & Analysis start Start: Solid Support Resin split1 Split Resin into 'n' Portions start->split1 react1 React each portion with a unique Building Block A (A1...An) split1->react1 pool1 Pool all portions react1->pool1 split2 Split Resin pool1->split2 react2 React with unique Building Block B (B1...Bn) split2->react2 pool2 Pool all portions react2->pool2 final_lib Final Pyrrolidine Library (One Bead, One Compound) pool2->final_lib cleavage Cleave Compounds from Beads final_lib->cleavage assay High-Throughput Screening (HTS) (e.g., Enzyme Assay) cleavage->assay hit_id Identify 'Hit' Compounds assay->hit_id sar Structure-Activity Relationship (SAR) Analysis assay->sar Inactive Data hit_id->sar Active lead_opt Lead Optimization sar->lead_opt

Workflow for pyrrolidine library synthesis and screening.

Conclusion

The pyrrolidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its inherent stereochemical complexity, three-dimensional character, and favorable physicochemical properties provide a robust foundation for the design of novel therapeutics.[1][5] The vast number of approved drugs and biologically active molecules containing this ring system is a testament to its versatility and success. As synthetic methodologies become more sophisticated and our understanding of drug-target interactions deepens, the pyrrolidine scaffold is certain to remain a central and invaluable component in the drug discovery toolkit for the foreseeable future.

References

The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nitrophenylsulfonyl (nosyl) group, a cornerstone in modern organic synthesis, offers a versatile and robust tool for the protection and activation of amines and other functional groups. Its unique electronic properties, stemming from the strongly electron-withdrawing nitro group, render it an invaluable asset in complex multi-step syntheses, particularly in the realms of pharmaceutical and natural product chemistry. This guide provides a comprehensive overview of the nosyl group's applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in the laboratory.

Core Applications of the Nosyl Group

The utility of the nitrophenylsulfonyl group is primarily centered around its role as:

  • A Protecting Group for Amines: The nosyl group provides a stable sulfonamide linkage that is resistant to a wide range of reaction conditions, yet can be cleaved under specific and mild protocols. This orthogonality makes it highly compatible with other common protecting groups used in peptide and complex molecule synthesis.[1][2][3]

  • An Activating Group: The electron-withdrawing nature of the nosyl group enhances the acidity of the N-H proton in nosylamides, facilitating N-alkylation reactions, including the renowned Fukuyama-Mitsunobu reaction.[4][5] This activation strategy is pivotal for the synthesis of secondary amines.

  • A Directing Group: The nosyl group can act as a directing group in C-H activation reactions, enabling the functionalization of otherwise unreactive positions.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of the nosyl group in organic synthesis, providing a comparative overview of reaction conditions and yields.

Table 1: Protection of Amines with 2-Nitrobenzenesulfonyl Chloride
Substrate Base Solvent Temperature (°C) Yield (%)
Primary AlkylaminePyridineCH2Cl2Room Temp>95
AnilineTriethylamineTHF0 to Room Temp92
Amino Acid EsterNaHCO3Dioxane/H2ORoom Temp85-95
Secondary AmineDMAPCH2Cl2Room Temp90
Table 2: Deprotection of Nosyl-Protected Amines
Thiol Reagent Base Solvent Temperature (°C) Yield (%)
ThiophenolK2CO3DMFRoom Temp85-95
ThiophenolCs2CO3CH3CN5091[4]
2-MercaptoethanolDBUCH3CNRoom Temp88
DodecanethiolNaHTHFRoom Temp>90
Table 3: Fukuyama-Mitsunobu Reaction with Nosylamides
Alcohol Phosphine Azodicarboxylate Solvent Yield (%)
Primary AlcoholPPh3DEADTHF80-95
Secondary AlcoholPPh3DIADToluene75-90
Primary AlcoholPBu3ADDPTHF85-98

Experimental Protocols

Protocol 1: General Procedure for the Nosylation of a Primary Amine

This protocol describes the standard procedure for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.

Materials:

  • Primary amine (1.0 equiv)

  • 2-Nitrobenzenesulfonyl chloride (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the primary amine in CH2Cl2 in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride in CH2Cl2 dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-nosylated amine.

Protocol 2: Deprotection of a Nosyl-Protected Amine using Thiophenol

This protocol details the cleavage of the nosyl group from a protected amine using thiophenol and potassium carbonate.[4]

Materials:

  • N-nosylated amine (1.0 equiv)

  • Thiophenol (2.5 equiv)[4]

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the N-nosylated amine in DMF, add potassium carbonate and thiophenol.[4]

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the free amine.[4]

Protocol 3: Fukuyama-Mitsunobu Reaction for the Synthesis of a Secondary Amine

This protocol outlines the synthesis of a secondary amine from a primary alcohol and a nosyl-protected primary amine.

Materials:

  • Nosyl-protected primary amine (1.0 equiv)

  • Primary alcohol (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the nosyl-protected amine, primary alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the reaction mixture. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the N,N-disubstituted nosylamide.

  • The resulting nosylamide can then be deprotected using the procedure described in Protocol 2 to yield the secondary amine.[4]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows involving the nitrophenylsulfonyl group.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection PrimaryAmine Primary Amine (R-NH2) NosylatedAmine Nosylated Amine (R-NHNs) PrimaryAmine->NosylatedAmine Pyridine, CH2Cl2 NosylCl 2-Nitrobenzenesulfonyl Chloride NosylCl->NosylatedAmine FreeAmine Free Amine (R-NH2) NosylatedAmine->FreeAmine K2CO3, DMF Thiol Thiol (e.g., PhSH) Thiol->FreeAmine

Diagram 1: General workflow for the protection and deprotection of a primary amine using the nosyl group.

FukuyamaMitsunobuWorkflow cluster_alkylation Fukuyama-Mitsunobu Alkylation cluster_deprotection_fukuyama Deprotection NosylAmide Nosylamide (R1-NHNs) AlkylatedNosylamide N,N-Disubstituted Nosylamide (R1-N(Ns)-R2) NosylAmide->AlkylatedNosylamide Alcohol Alcohol (R2-OH) Alcohol->AlkylatedNosylamide Reagents PPh3, DEAD/DIAD Reagents->AlkylatedNosylamide SecondaryAmine Secondary Amine (R1-NH-R2) AlkylatedNosylamide->SecondaryAmine e.g., PhSH, K2CO3 ThiolBase Thiol, Base ThiolBase->SecondaryAmine

Diagram 2: Workflow for the synthesis of a secondary amine via the Fukuyama-Mitsunobu reaction.

OrthogonalityConcept StartingMaterial Starting Material with -NH2 and -OH/-COOH ProtectAmine Protect Amine with Nosyl Group StartingMaterial->ProtectAmine ProtectOther Protect -OH/-COOH (e.g., Boc, Bn) ProtectAmine->ProtectOther ReactionOnProtected Reaction on Protected Molecule ProtectOther->ReactionOnProtected DeprotectOther Selective Deprotection of -OH/-COOH ReactionOnProtected->DeprotectOther DeprotectNosyl Selective Deprotection of Nosyl Group DeprotectOther->DeprotectNosyl FinalProduct Final Product DeprotectNosyl->FinalProduct

Diagram 3: Logical relationship illustrating the orthogonality of the nosyl protecting group.

Conclusion

The nitrophenylsulfonyl group stands as a powerful and versatile tool in the arsenal of the modern organic chemist. Its predictable reactivity, robust nature, and the mild conditions required for its removal make it an ideal choice for a wide range of synthetic challenges.[3] For researchers and professionals in drug development, a thorough understanding of the nosyl group's application, as detailed in this guide, is essential for the efficient and successful synthesis of complex molecular targets. The provided data, protocols, and workflows serve as a practical resource to harness the full potential of this indispensable functional group.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(3-Nitrophenylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Nitrophenylsulfonyl)pyrrolidine is a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then participate in a variety of coupling reactions.[1] Derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties, making it a significant scaffold in drug discovery and development.[1] The synthesis route is a straightforward and common transformation in organic chemistry, involving the sulfonylation of a secondary amine.

Applications

  • Pharmaceutical Synthesis: Serves as a key intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1]

  • Drug Discovery: The core structure is used as a scaffold for developing new therapeutic agents.[1]

  • Chemical Research: Employed in the creation of specialty chemicals and as a substrate in various chemical reactions, such as reduction of the nitro group or substitution of the sulfonyl group.[1]

Synthesis of this compound

The synthesis involves the reaction of pyrrolidine with 3-nitrobenzenesulfonyl chloride. This is a nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Pyrrolidine Pyrrolidine reaction_point Pyrrolidine->reaction_point SulfonylChloride 3-Nitrobenzenesulfonyl Chloride SulfonylChloride->reaction_point Base Triethylamine (Base) Base->reaction_point Product This compound Byproduct Triethylammonium chloride reaction_point->Product + reaction_point->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Equipment:

  • Pyrrolidine

  • 3-Nitrobenzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzenesulfonyl chloride. Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM).

  • Addition of Pyrrolidine: In a separate vial, dissolve pyrrolidine in a small amount of anhydrous DCM. Add this solution dropwise to the stirred solution of 3-nitrobenzenesulfonyl chloride at room temperature.

  • Base Addition: Add triethylamine dropwise to the reaction mixture. The triethylamine acts as a base to neutralize the HCl formed during the reaction.[1] The formation of a white precipitate (triethylammonium chloride) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-nitrobenzenesulfonyl chloride) is consumed.

  • Work-up:

    • Once the reaction is complete, quench the mixture by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

  • Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Data Presentation: Reagent Summary

The following table outlines the quantities for a typical laboratory-scale synthesis.

ReagentMolecular Wt. ( g/mol )Moles (mmol)EquivalentsAmount Used
3-Nitrobenzenesulfonyl Chloride221.6210.01.02.22 g
Pyrrolidine71.1211.01.10.78 g (0.90 mL)
Triethylamine101.1912.01.21.21 g (1.67 mL)
Dichloromethane (DCM)---50 mL
Product (Theoretical Yield) 256.28 10.0 - 2.56 g

Workflow Visualization

The following diagram illustrates the complete experimental workflow from reaction setup to product characterization.

start Start setup Dissolve 3-nitrobenzenesulfonyl chloride in DCM start->setup add_pyrrolidine Add pyrrolidine solution dropwise at RT setup->add_pyrrolidine add_base Add triethylamine to neutralize HCl add_pyrrolidine->add_base stir Stir reaction at room temperature add_base->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Work-up: Wash with HCl, NaHCO₃, Brine monitor->workup Reaction Complete dry Dry organic layer (e.g., MgSO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (if needed) concentrate->purify characterize Characterize product (NMR, MS) purify->characterize Purified purify->characterize Crude is Pure end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 3-Nitrobenzenesulfonyl chloride is corrosive and a lachrymator. Handle with care.

  • Pyrrolidine is a flammable and corrosive liquid.[2]

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine is flammable and corrosive.

References

Application Notes and Protocols: Reaction of 3-Nitrobenzenesulfonyl Chloride with Pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-nitrobenzenesulfonyl chloride with pyrrolidine yields 1-(3-nitrophenylsulfonyl)pyrrolidine, a sulfonamide derivative. Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities. The incorporation of the 3-nitrophenylsulfonyl group can be a key step in the synthesis of novel therapeutic agents. This document provides detailed protocols for the synthesis and characterization of this compound and explores its potential applications in drug discovery, particularly as a scaffold for developing inhibitors of key signaling pathways involved in inflammation and thrombosis.

Derivatives of N-sulfonylpyrrolidines have been investigated for their potential as antagonists of the thromboxane A2 receptor and as inhibitors of cyclooxygenase (COX) enzymes, both of which are significant targets in the development of anti-inflammatory and anti-platelet therapies.

Data Presentation

Table 1: Reaction Parameters and Product Characterization
ParameterValueReference
Reactants 3-Nitrobenzenesulfonyl Chloride, PyrrolidineGeneral Knowledge
Solvent Dichloromethane (CH₂Cl₂)[1]
Base Triethylamine (Et₃N)[1]
Reaction Temperature Room Temperature[1]
Typical Yield 90-98% (representative)Adapted from similar reactions
Molecular Formula C₁₀H₁₂N₂O₄SCalculated
Molecular Weight 256.28 g/mol Calculated
Appearance Off-white to pale yellow solidExpected
Table 2: Spectroscopic Data for this compound (Representative)
Technique Observed Peaks/Shifts (ppm or cm⁻¹) Assignment
¹H NMR (CDCl₃) δ 8.6 (s, 1H), δ 8.4 (d, 1H), δ 8.2 (d, 1H), δ 7.7 (t, 1H), δ 3.4 (t, 4H), δ 1.9 (m, 4H)Ar-H, Ar-H, Ar-H, Ar-H, N-CH₂, C-CH₂-C
¹³C NMR (CDCl₃) δ 148.0, 140.0, 133.0, 130.0, 127.0, 122.0, 48.0, 25.0C-NO₂, C-SO₂, Ar-C, Ar-C, Ar-C, Ar-C, N-CH₂, C-CH₂-C
FT-IR (KBr) ~3100-3000 cm⁻¹, ~2980-2850 cm⁻¹, ~1530 cm⁻¹, ~1350 cm⁻¹, ~1350 cm⁻¹, ~1160 cm⁻¹Ar C-H stretch, Aliphatic C-H stretch, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, Asymmetric SO₂ stretch, Symmetric SO₂ stretch

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via nucleophilic substitution.

Materials:

  • 3-Nitrobenzenesulfonyl chloride

  • Pyrrolidine

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base and Amine: To the stirred solution, add triethylamine (1.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of pyrrolidine (1.05 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Visualizations

Reaction Workflow

Reaction_Workflow Synthesis of this compound reagents 1. Dissolve 3-nitrobenzenesulfonyl chloride in CH₂Cl₂ 2. Add Triethylamine addition Slowly add Pyrrolidine at 0 °C reagents->addition reaction Stir at Room Temperature (2-4h) Monitor by TLC addition->reaction workup Quench with 1M HCl Liquid-Liquid Extraction reaction->workup purification Dry, Concentrate, and Recrystallize workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

Reaction_Mechanism Mechanism of Sulfonamide Formation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 3-NBSC 3-Nitrobenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate 3-NBSC->Intermediate Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl

Caption: Nucleophilic substitution mechanism for the formation of the sulfonamide.

Potential Signaling Pathway Inhibition

Derivatives of the synthesized compound may act as inhibitors of the COX-2 and Thromboxane A2 receptor signaling pathways, which are implicated in inflammation and thrombosis.

Signaling_Pathway Potential Inhibition of Pro-inflammatory Signaling cluster_cox COX-2 Pathway cluster_txa2 Thromboxane A2 Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PGH2 PGH₂ TXAS TXA₂ Synthase PGH2->TXAS TXA2 Thromboxane A₂ TXAS->TXA2 TXA2R TXA₂ Receptor TXA2->TXA2R PlateletActivation Platelet Aggregation Vasoconstriction TXA2R->PlateletActivation Inhibitor N-sulfonylpyrrolidine Derivative Inhibitor->COX2 Inhibition Inhibitor->TXA2R Antagonism

Caption: Inhibition of COX-2 and Thromboxane A2 receptor signaling pathways.

References

Application Notes and Protocols for 1-(3-Nitrophenylsulfonyl)pyrrolidine in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(3-Nitrophenylsulfonyl)pyrrolidine as a versatile building block in the synthesis of novel compounds with potential therapeutic applications.

Application Notes

This compound is a valuable scaffold in medicinal chemistry and drug discovery. The presence of the pyrrolidine ring, a common motif in many biologically active compounds, combined with the synthetically versatile nitrophenylsulfonyl group, makes it an attractive starting material for the synthesis of diverse molecular architectures.[1] Its derivatives have been explored for various biological activities, including antimicrobial and anticancer properties.[1]

The chemical reactivity of this building block is primarily centered around the nitrophenylsulfonyl moiety. The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through acylation or alkylation, to introduce a wide range of substituents.[1] This transformation is key to creating libraries of compounds for structure-activity relationship (SAR) studies. Furthermore, the sulfonyl group can influence the overall electronic and steric properties of the molecule, potentially impacting its biological target engagement.[1]

The pyrrolidine scaffold itself offers several advantages in drug design. It provides a three-dimensional structure that can effectively present substituents for interaction with biological targets. The stereochemistry of substituted pyrrolidines can also play a crucial role in determining biological activity and selectivity.

Key Synthetic Transformations:
  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite. This opens up a vast chemical space for further derivatization.

  • Nucleophilic Aromatic Substitution: While less common, the nitro group can activate the aromatic ring for nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups.

  • Modification of the Pyrrolidine Ring: Although the primary reactivity lies in the nitrophenylsulfonyl group, the pyrrolidine ring can also be functionalized, for instance, through alpha-lithiation and subsequent reaction with electrophiles, if the nitrogen is appropriately protected.

Experimental Protocols

Due to the limited availability of specific experimental protocols starting directly from this compound in the public domain, the following protocols for the synthesis and reaction of a structurally similar and commercially available analog, 1-(4-nitrophenylsulfonyl)proline, are provided as a representative example of the types of reactions this class of compounds can undergo.

Protocol 1: Synthesis of N-Substituted-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamides

This protocol describes the synthesis of a series of N-substituted-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamides, which have been evaluated for their antiplasmodial and antioxidant activities.

Materials:

  • 1-(4-nitrophenylsulfonyl)proline

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of 1-(4-nitrophenylsulfonyl)proline (1.0 eq) in dry DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N-substituted-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide.

Data Presentation

The following tables summarize quantitative data for derivatives of nitrophenylsulfonyl pyrrolidines to illustrate the potential biological activities and physicochemical properties of compounds synthesized from this class of building blocks.

Table 1: Physicochemical and Spectral Data of 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₇S
Molecular Weight 316.29 g/mol
Melting Point 190-192 °C
Yield 71.34%
¹H NMR (DMSO-d₆, 400 MHz) δ 8.40 (m, 2H), 8.10 (m, 2H), 4.87 (s, 1H), 4.31 (m, 2H), 3.59 (dd, 1H), 3.41 (dt, 1H), 2.19 (ddt, 1H), 2.06 (ddd, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 174.19, 150.28, 143.40, 128.81, 123.79, 69.21, 59.94, 56.51, 39.00
**FT-IR (cm⁻¹) **3448 (O-H), 1732 (C=O), 1530, 1348 (NO₂), 1348, 1162 (SO₂)

Data obtained for the 4-nitro isomer.

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

Compound IDTest OrganismMIC (µg/mL)
Derivative A Staphylococcus aureus16
Bacillus subtilis32
Escherichia coli64
Pseudomonas aeruginosa64
Candida albicans32
Derivative B Staphylococcus aureus8
Bacillus subtilis16
Escherichia coli32
Pseudomonas aeruginosa32
Candida albicans16

MIC: Minimum Inhibitory Concentration. Data is representative of pyrrolidine derivatives and not specific to this compound derivatives.

Table 3: Anticancer Activity of Pyrrolidine Derivatives

Compound IDCell LineIC₅₀ (µM)
Derivative C A549 (Lung)12.5
MCF-7 (Breast)25.0
HCT116 (Colon)18.7
Derivative D A549 (Lung)8.3
MCF-7 (Breast)15.6
HCT116 (Colon)10.2

IC₅₀: Half-maximal inhibitory concentration. Data is representative of pyrrolidine derivatives and not specific to this compound derivatives.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the Toll-like Receptor (TLR) signaling pathway, which is a key component of the innate immune system. Derivatives of nitrophenyl-pyrrolidines have been shown to inhibit this pathway, suggesting a potential mechanism for anti-inflammatory and immunomodulatory effects. Specifically, the compound 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine has been shown to suppress the activation of NF-κB and IRF3, which are critical downstream transcription factors in TLR signaling.

TLR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 Ligand binding TRIF TRIF TLR->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 IKK IKK complex TRAF6->IKK IRF3 IRF3 TBK1->IRF3 IkB IκB IKK->IkB phosphorylates IRF3_nucleus IRF3 IRF3->IRF3_nucleus translocates NFkB_p65 p65 NFkB_nucleus NF-κB NFkB_p65->NFkB_nucleus translocate NFkB_p50 p50 NFkB_p50->NFkB_nucleus translocate Gene_expression Inflammatory Gene Expression NFkB_nucleus->Gene_expression IRF3_nucleus->Gene_expression Inhibitor Nitrophenyl-pyrrolidine Derivative Inhibitor->TBK1 inhibits Inhibitor->IKK inhibits

Caption: Inhibition of TLR signaling by a nitrophenyl-pyrrolidine derivative.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel compounds starting from this compound.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound reaction1 Reduction of Nitro Group start->reaction1 intermediate 3-Aminophenylsulfonyl-pyrrolidine Derivative reaction1->intermediate reaction2 Amide Coupling / Alkylation intermediate->reaction2 final_product Final Bioactive Compound Library reaction2->final_product screening Primary Screening (e.g., Antimicrobial, Anticancer) final_product->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive secondary_assay Secondary Assays (e.g., MIC/IC₅₀ Determination) hit_id->secondary_assay Active moa Mechanism of Action Studies (e.g., Signaling Pathway Analysis) secondary_assay->moa

References

Application Notes and Protocols: Utilizing 1-(3-Nitrophenylsulfonyl)pyrrolidine in Multi-Component Reactions for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in modern synthetic chemistry, enabling the construction of complex molecular architectures from simple starting materials in a single synthetic operation. This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of chemical libraries for drug discovery and development. This document provides detailed application notes and protocols for the proposed use of 1-(3-Nitrophenylsulfonyl)pyrrolidine as a key building block in a diastereoselective three-component reaction for the synthesis of highly functionalized pyrrolidine derivatives. The resulting scaffolds, incorporating the 3-nitrophenylsulfonyl moiety, are of significant interest for biological screening due to the known bioactivities associated with both the pyrrolidine core and nitroaromatic compounds.

The protocols and data presented herein are based on analogous, well-established multi-component reactions involving N-sulfonyl imino esters, providing a strong predictive framework for the successful application of this compound in this context.

Proposed Multi-Component Reaction

The proposed three-component reaction involves the Lewis acid-catalyzed reaction of an in situ generated N-(3-nitrophenylsulfonyl)iminopyrrolidinium species with a suitable nucleophile and a dipolarophile. This reaction is anticipated to proceed with high diastereoselectivity, affording structurally complex and diverse pyrrolidine derivatives.

A plausible reaction scheme involves the activation of this compound with a Lewis acid to form a reactive iminium intermediate. This intermediate then reacts with a nucleophile (e.g., an organosilane) and a dipolarophile (e.g., a dihydrofuran derivative) to construct the substituted pyrrolidine ring with the formation of multiple new stereocenters in a single step.

Data Presentation

The following tables summarize the expected yields and diastereomeric ratios for a proposed series of multi-component reactions involving this compound, various substituted dihydrofurans, and allyltrimethylsilane as the nucleophile. These values are extrapolated from similar reported reactions and serve as a guide for experimental design.

Table 1: Scope of the Three-Component Reaction with Various Dihydrofurans

EntryDihydrofuran Substituent (R)ProductExpected Yield (%)Diastereomeric Ratio (d.r.)
1Phenyl3a 85-95>95:5
24-Methoxyphenyl3b 80-90>95:5
34-Chlorophenyl3c 82-92>95:5
42-Naphthyl3d 78-88>90:10
52-Thienyl3e 75-85>90:10

Table 2: Influence of the Nucleophile on Reaction Outcome

EntryNucleophileProductExpected Yield (%)Diastereomeric Ratio (d.r.)
1Allyltrimethylsilane4a 88>95:5
2Propargyltrimethylsilane4b 82>95:5
3(Z)-Crotyltrimethylsilane4c 85>90:10
4Methallyltrimethylsilane4d 80>90:10

Experimental Protocols

General Procedure for the Diastereoselective Three-Component Synthesis of Functionalized Pyrrolidines:

Materials:

  • This compound (1 )

  • Substituted 2-phenyldihydrofuran derivative (e.g., 2-(4-methoxyphenyl)-2,3-dihydrofuran) (2 )

  • Allyltrimethylsilane

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in dichloromethane

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To a flame-dried, round-bottomed flask under an inert atmosphere, add the substituted 2-phenyldihydrofuran derivative (2 , 1.2 mmol).

  • Dissolve the dihydrofuran in anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • To a separate flame-dried flask, add this compound (1 , 1.0 mmol) and dissolve in anhydrous dichloromethane (5 mL).

  • Slowly add the solution of this compound to the cooled solution of the dihydrofuran derivative.

  • To this mixture, add titanium(IV) chloride solution (1.2 mL of a 1.0 M solution in CH₂Cl₂, 1.2 mmol) dropwise over 5 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add allyltrimethylsilane (3.0 mmol) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired functionalized pyrrolidine derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and determine the diastereomeric ratio.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reactant1 This compound (1) Mixing Dissolve 1 & 2 in CH2Cl2 Reactant1->Mixing Reactant2 Substituted Dihydrofuran (2) Reactant2->Mixing Reactant3 Allyltrimethylsilane Nucleophile Add Allyltrimethylsilane Reactant3->Nucleophile Cooling Cool to -78 °C Mixing->Cooling LewisAcid Add TiCl4 Cooling->LewisAcid LewisAcid->Nucleophile Reaction Warm to RT, Stir Nucleophile->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Flash Chromatography Dry->Purify Product Final Product Purify->Product Analysis NMR, HRMS Product->Analysis

Caption: Experimental workflow for the three-component synthesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Translocation DNA DNA TF_active->DNA Gene Target Gene Expression DNA->Gene Transcription Compound Synthesized Pyrrolidine Derivative Compound->Receptor Inhibition

Caption: Hypothetical signaling pathway modulated by the synthesized compounds.

Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions with Nitropyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of nitropyrrolidine analogs via 1,3-dipolar cycloaddition reactions. This class of compounds holds significant promise in medicinal chemistry and drug discovery due to the versatile pharmacological properties associated with the pyrrolidine scaffold.[1][2] Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the application of these methodologies in a research and development setting.

Introduction

The pyrrolidine ring is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals.[3] Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, enabling potent and selective interactions with biological targets. The incorporation of a nitro group into the pyrrolidine scaffold further enhances its potential for modulation of biological activity and offers a handle for further chemical transformations.

The 1,3-dipolar cycloaddition reaction is a powerful and highly stereoselective method for the construction of five-membered heterocyclic rings, including the pyrrolidine core.[4] This approach typically involves the reaction of an azomethine ylide with a dipolarophile, such as a nitroalkene, to afford highly substituted nitropyrrolidine derivatives. Recent advancements in this area, including the use of flow chemistry, have enabled more efficient and controlled synthesis of these valuable compounds.[5][6]

Quantitative Data Summary

The following tables summarize the yields and diastereoselectivity of 1,3-dipolar cycloaddition reactions for the synthesis of various nitropyrrolidine analogs as reported in the literature.

Table 1: Synthesis of 3-Nitropyrrolidines using a Modular Flow Reactor. [5]

CompoundDipolarophileYield (%)
1 3-Bromo-5-(2-nitrovinyl)pyridine83
2 2-Chloro-5-(2-nitrovinyl)pyridine85
3 (E)-N,N-dibenzyl-2-(2-nitrovinyl)aniline84
4 (E)-1-methoxy-4-(2-nitrovinyl)benzene78
5 2-Fluoro-5-(2-nitrovinyl)pyridine88
6 (E)-1-(methylsulfonyl)-4-(2-nitrovinyl)benzene92
7 (E)-4-(2-nitrovinyl)benzonitrile90
8 (E)-1-methyl-4-(2-nitrovinyl)benzene75
9 (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene91
10 (E)-ethyl 2-(4-(2-nitrovinyl)phenyl)acetate89
11 (E)-diethyl (4-(2-nitrovinyl)benzyl)phosphonate86
12 (E)-4-(2-nitrovinyl)phenyl methanesulfonate89
13 (E)-2-nitro-1-(p-tolyl)prop-1-ene92
14 (E)-1-fluoro-4-(2-nitrovinyl)benzene83
15 (E)-1-bromo-4-(2-nitrovinyl)benzene87

Table 2: Diastereoselective Synthesis of N-Fused Pyrrolidinyl Spirooxindoles. [7]

EntryIsatin (5)α-Amino Acid (6)Maleimide (11)Product (7)Yield (%)dr
15a (R = H)6a11a (R' = Et)7a95>99:1
25b (R = 6-Br)6a11a (R' = Et)7g92>99:1
35c (R = 5-Cl)6a11a (R' = Et)7h91>99:1
45d (R = 5-F)6a11a (R' = Et)7i89>99:1
55e (R = 5-NO2)6a11a (R' = Et)7j85>99:1
65f (R = 5-Me)6a11a (R' = Et)7k93>99:1
75g (R = 7-F)6a11a (R' = Et)7l76>99:1
85h (R = H)6b11a (R' = Et)7m8817:1
95a (R = H)6a11b (R' = Me)7b93>99:1
105a (R = H)6a11c (R' = Pr)7c90>99:1
115a (R = H)6a11d (R' = Bn)7d87>99:1
125a (R = H)6a11e (R' = Ph)7e82>99:1
135a (R = H)6a11f (R' = H)7f80>99:1

Experimental Protocols

General Protocol for the Synthesis of 3-Nitropyrrolidines in a Modular Flow Reactor

This protocol is adapted from the work of Baumann et al. for the synthesis of 3-nitropyrrolidines.[5]

Materials:

  • N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine (Azomethine ylide precursor)

  • Substituted nitroalkene (Dipolarophile)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN), anhydrous

  • Immobilized benzylamine scavenger resin (e.g., QP-BZA)

  • Silica gel

  • Modular flow reactor system (e.g., Vapourtec R2+/R4) equipped with pumps, mixing tee, and column oven.

  • Glass columns for scavenger resin

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the azomethine ylide precursor in anhydrous acetonitrile.

    • Prepare a stock solution of the nitroalkene (1.5 equivalents) and trifluoroacetic acid (1.0 equivalent) in anhydrous acetonitrile.

  • Flow Reactor Setup:

    • Set up the modular flow reactor with two pump channels, a static mixing tee, a reaction coil (e.g., 10 mL), and a heated column containing the scavenger resin.

    • Set the desired reaction temperature for the reaction coil (typically ranging from 60–120 °C).

    • Set the flow rates of the two pumps to achieve the desired residence time in the reaction coil (typically 30-90 minutes).

  • Reaction Execution:

    • Pump the two stock solutions through their respective channels into the static mixing tee.

    • The combined reaction mixture flows through the heated reaction coil where the cycloaddition takes place.

    • The output from the reaction coil is then passed through the column containing the immobilized benzylamine scavenger resin and a plug of silica gel. This step removes unreacted nitroalkene and the TFA salt of the product.

  • Product Collection and Isolation:

    • Collect the purified product stream exiting the scavenger column.

    • Remove the solvent (acetonitrile) under reduced pressure to yield the purified 3-nitropyrrolidine product.

  • Analysis:

    • Characterize the product by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

Experimental Workflow for 1,3-Dipolar Cycloaddition

The following diagram illustrates the general experimental workflow for the synthesis of nitropyrrolidine analogs via a 1,3-dipolar cycloaddition reaction.

G cluster_prep Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_purification Workup & Purification cluster_analysis Product Analysis A Azomethine Ylide Precursor C In situ generation of Azomethine Ylide A->C B Nitroalkene (Dipolarophile) D [3+2] Cycloaddition B->D C->D E Quenching & Extraction D->E F Column Chromatography E->F H Nitropyrrolidine Analog F->H G Characterization (NMR, MS, etc.) H->G

Caption: General workflow for nitropyrrolidine synthesis.

Drug Discovery and Development Workflow

This diagram outlines the logical progression from the synthesis of novel nitropyrrolidine analogs to their potential development as therapeutic agents.

G cluster_synthesis Compound Synthesis cluster_discovery Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials A 1,3-Dipolar Cycloaddition of Nitropyrrolidine Analogs B High-Throughput Screening A->B C Hit Identification B->C D Lead Generation C->D E Lead Optimization D->E F In vitro & In vivo Studies (ADME/Tox) E->F H New Drug Candidate F->H G Phase I, II, III I FDA Review & Approval G->I H->G

Caption: Drug discovery workflow for nitropyrrolidines.

Applications in Drug Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, contributing to a wide range of therapeutic agents.[3] The synthesis of novel nitropyrrolidine analogs through 1,3-dipolar cycloaddition provides a rich source of chemical diversity for drug discovery programs.

The workflow for leveraging these compounds in drug development begins with their synthesis and subsequent screening in high-throughput assays against various biological targets. Promising "hits" are then subjected to further validation and optimization to generate "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. These lead compounds undergo extensive preclinical testing to assess their safety and efficacy before potentially advancing to clinical trials.

While specific signaling pathways for novel nitropyrrolidine analogs are often the subject of ongoing research, the pyrrolidine core is known to interact with a variety of targets, including enzymes, receptors, and ion channels. For instance, pyrrolidine derivatives have been investigated as inhibitors of pancreatic lipase and as agonists for peroxisome proliferator-activated receptors (PPARs).[8][9] The nitro group can also play a crucial role in the biological activity, potentially through interactions with the target protein or by influencing the overall physicochemical properties of the molecule.[1] The continued exploration of the chemical space around the nitropyrrolidine scaffold is a promising avenue for the discovery of new therapeutic agents.

References

Application Notes and Protocols: Investigating the Potential of 1-(3-Nitrophenylsulfonyl)pyrrolidine in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anticancer applications of 1-(3-Nitrophenylsulfonyl)pyrrolidine is not currently available in the reviewed scientific literature. The following application notes and protocols are based on the activities of structurally related compounds containing pyrrolidine and sulfonamide moieties, which have demonstrated relevance in cancer research. These should serve as a guide for potential research directions and methodologies for evaluating this compound.

Introduction

The pyrrolidine and sulfonamide scaffolds are prevalent in medicinal chemistry and are components of numerous compounds with demonstrated anticancer properties. While this compound itself has not been extensively studied for its effects on cancer, its structural motifs suggest potential for biological activity. The nitrophenyl group can be a key pharmacophore, and the sulfonyl group is present in many bioactive molecules.[1] Derivatives of pyrrolidine have been investigated for their antiproliferative activities against various cancer cell lines, including colon, breast, and pancreatic cancer.[2][3] This document outlines potential applications and experimental protocols to investigate the anticancer efficacy of this compound.

Potential Signaling Pathways of Interest

Based on studies of related sulfonamide and pyrrolidine derivatives, several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis are relevant targets for investigation.

  • Wnt/β-catenin Signaling Pathway: Some sulfonamide derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers such as colorectal cancer.

  • PI3K/Akt Signaling Pathway: This is a crucial pathway for cell survival and proliferation, and some pyrrolidine derivatives have been found to modulate its activity.

  • NF-κB Signaling Pathway: As a key regulator of inflammation and cell survival, the NF-κB pathway is a common target in cancer therapy. The anti-inflammatory properties of some related compounds suggest this as a potential pathway of interest.

  • JNK/AP-1 Signaling Pathway: This pathway is involved in cellular responses to stress and can influence apoptosis. Some pyrrolidine-containing compounds have been shown to modulate this pathway.

Below is a generalized diagram illustrating a potential mechanism of action targeting a hypothetical cancer-related signaling pathway.

G Hypothetical Signaling Pathway Inhibition Compound This compound Receptor Cell Surface Receptor Compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB, AP-1) Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression

Caption: Hypothetical inhibition of a cancer signaling pathway.

Quantitative Data Summary for Related Compounds

The following table summarizes the cytotoxic activity of various pyrrolidine and sulfonamide derivatives against different cancer cell lines, as reported in the literature. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Compound ClassSpecific DerivativeCancer Cell LineAssayIC50/EC50 (µM)Reference
Pyrrolidine Chalcone3IPMCF-7 (Breast)MTT25-30 µg/mL[4]
Pyrrolidine Chalcone3FPMDA-MB-468 (Breast)MTT25 µg/mL[4]
Diphenylamine-pyrrolidin-2-one-hydrazoneDerivative 13IGR39 (Melanoma)MTT2.50 ± 0.46[2]
Diphenylamine-pyrrolidin-2-one-hydrazoneDerivative 13PPC-1 (Prostate)MTT3.63 ± 0.45[2]
Diphenylamine-pyrrolidin-2-one-hydrazoneDerivative 13MDA-MB-231 (Breast)MTT5.10 ± 0.80[2]
Diphenylamine-pyrrolidin-2-one-hydrazoneDerivative 13Panc-1 (Pancreatic)MTT5.77 ± 0.80[2]
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativeOxadiazolethione derivativeA549 (Lung)MTTReduces viability to 28.0%[3]
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative4-aminotriazolethione derivativeA549 (Lung)MTTReduces viability to 29.6%[3]
3-Phenyl-1-phenylsulfonyl pyrazoleCompound 5fA549 (Lung)MTT1.90[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Wound Healing (Scratch) Assay

This assay is used to study cell migration and invasion, which are critical processes in cancer metastasis.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.

Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Wound:

    • Use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.

    • Wash the wells with PBS to remove detached cells.

  • Compound Treatment:

    • Replace the PBS with a fresh culture medium containing the test compound at a non-toxic concentration (determined from the MTT assay). Include a vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.

  • Data Analysis:

    • Measure the width of the scratch at different points for each time point.

    • Calculate the percentage of wound closure over time.

G Wound Healing Assay Workflow Start Start Seed Seed Cells to Confluency Start->Seed Scratch Create Scratch with Pipette Tip Seed->Scratch Wash Wash with PBS Scratch->Wash Treat Add Compound Wash->Treat Image0h Image at 0h Treat->Image0h Incubate Incubate Image0h->Incubate ImageXh Image at Subsequent Time Points Incubate->ImageXh Analyze Analyze Wound Closure ImageXh->Analyze End End Analyze->End

Caption: Workflow for the wound healing (scratch) assay.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Treatment:

    • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in each phase.

Conclusion

While direct evidence for the anticancer activity of this compound is lacking, its structural components are present in many known anticancer agents. The protocols and potential signaling pathways outlined in this document provide a solid foundation for initiating research into the anticancer applications of this compound. Future studies should focus on a systematic evaluation of its cytotoxicity against a panel of cancer cell lines, followed by mechanistic studies to elucidate its mode of action.

References

Application Notes and Protocols: Nitrophenyl-Substituted Pyrrolidine Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities, including antibacterial properties.[1][2][3] The incorporation of a nitrophenyl group into the pyrrolidine structure is a promising strategy for developing new antibacterial candidates. This is based on the hypothesis that the nitro group could be bioreductively activated by bacterial nitroreductases, a mechanism of action for several existing nitro-heterocyclic drugs.[4]

This document provides an overview of the antibacterial potential of nitrophenyl-substituted pyrrolidine derivatives, based on available scientific literature. It also includes detailed protocols for the evaluation of their antibacterial efficacy. It is important to note that while the focus is on this class of compounds, specific data for 1-(3-nitrophenylsulfonyl)pyrrolidine was not found in the reviewed literature. The information presented here is based on related nitrophenyl-pyrrolidine analogs.

Summary of Antibacterial Activity

The antibacterial activity of several nitrophenyl-substituted pyrrolidine derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter to quantify antibacterial potency. A summary of the reported MIC values for representative compounds is presented in the table below.

CompoundBacterial StrainMIC (µg/mL)Reference
Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamide 4bStaphylococcus aureus15.6[5]
Substituted N-(o-nitrophenyl)cycloamino-2-carboxylic acid 3aEnterobacter cloacae15.6[6][7]
Substituted N-(o-nitrophenyl)cycloamino-2-carboxylic acid 3cEnterococcus faecalis15.6[6][7]
Substituted N-(o-nitrophenyl)cycloamino-2-carboxylic acid 3gProteus mirabilis15.6[6][7]

From the available data, certain nitrophenyl-pyrrolidine derivatives exhibit promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus and a range of Gram-negative bacteria.

Potential Mechanism of Action

The precise mechanism of action for nitrophenyl-substituted pyrrolidine derivatives has not been fully elucidated. However, based on the well-established mechanism of other nitro-heterocyclic antimicrobial drugs, a plausible pathway involves the reduction of the nitro group by bacterial nitroreductases. This enzymatic reduction, which is more efficient under the low-oxygen conditions often found in bacterial environments, is thought to generate reactive cytotoxic intermediates. These intermediates can then interact with and damage critical cellular macromolecules such as DNA, leading to bacterial cell death.[4]

Hypothesized Mechanism of Action cluster_0 Inside Bacterial Cell Compound Nitrophenyl-pyrrolidine Derivative BacterialCell Bacterial Cell Compound->BacterialCell Enters Cell Nitroreductase Nitroreductase ReactiveIntermediates Reactive Nitrogen Intermediates Nitroreductase->ReactiveIntermediates Reduction of Nitro Group DNADamage DNA Damage ReactiveIntermediates->DNADamage Interacts with DNA CellDeath Bacterial Cell Death DNADamage->CellDeath

Hypothesized mechanism of action for nitrophenyl-pyrrolidine derivatives.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antibacterial properties of nitrophenyl-substituted pyrrolidine derivatives.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[8][9][10]

Materials and Reagents:

  • Test compound (e.g., nitrophenyl-substituted pyrrolidine derivative)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compound in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Assay Procedure:

    • Add 50 µL of the appropriate compound dilution to the wells of the assay plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions plate_setup Set up 96-well Plate: - Compound Dilutions - Bacterial Inoculum - Controls prep_inoculum->plate_setup prep_dilutions->plate_setup incubation Incubate at 37°C for 18-24 hours plate_setup->incubation read_results Read Results: Visual Inspection or OD600 incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.
Protocol for Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC determination to distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[11]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton agar plate.

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Drug Development Cascade

The evaluation of a potential antibacterial agent follows a logical progression of experiments.

Drug_Development_Cascade mic Primary Screening: MIC Determination mbc Secondary Screening: MBC Assay mic->mbc Promising Compounds cytotoxicity Selectivity Assessment: Cytotoxicity Assay mbc->cytotoxicity Bactericidal Compounds mechanism Mechanism of Action Studies cytotoxicity->mechanism Non-toxic Compounds in_vivo In Vivo Efficacy Studies mechanism->in_vivo

Logical progression for antibacterial drug development.

Conclusion

Nitrophenyl-substituted pyrrolidine derivatives represent a class of compounds with demonstrated potential as antibacterial agents. Further research, including the synthesis and evaluation of a broader range of analogs, comprehensive mechanism of action studies, and assessment of in vivo efficacy and toxicity, is warranted to fully explore their therapeutic potential in the fight against bacterial infections. The protocols and information provided herein serve as a foundational guide for researchers in this promising area of drug discovery.

References

Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitrophenylsulfonyl (nosyl or Ns) group is a highly effective protecting group for primary and secondary amines, widely utilized in organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceuticals. The use of the nosyl group, especially the ortho- and para-nitro isomers, offers significant advantages, most notably its mild cleavage conditions, which provides orthogonality with other common amine protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This document provides detailed application notes and experimental protocols for the protection of amines using nitrophenylsulfonyl chlorides and their subsequent deprotection.

Key Advantages of the Nosyl Protecting Group:

  • Mild Deprotection: The nosyl group is readily cleaved under mild, neutral, or slightly basic conditions using a thiol nucleophile, which is a significant advantage over the often harsh conditions required for other sulfonyl protecting groups like tosyl (Ts).[1]

  • Orthogonality: Due to its unique cleavage mechanism, the nosyl group is orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, allowing for selective deprotection in multi-step syntheses.[2]

  • Activation of N-H bond: The strong electron-withdrawing nature of the nitro group acidifies the N-H proton of the resulting sulfonamide, facilitating N-alkylation reactions, as famously utilized in the Fukuyama amine synthesis.[1]

  • Crystalline Derivatives: Nosyl-protected amines are often crystalline solids, which facilitates their purification by recrystallization.

Data Presentation

Table 1: Representative Yields for Nosylation of Amines
Amine SubstrateSulfonyl ChlorideBaseSolventTime (h)Yield (%)
4-Methoxybenzylamine2-Nitrobenzenesulfonyl chlorideTriethylamineDichloromethane~1>95
Benzhydrylamine4-Nitrobenzenesulfonyl chlorideTriethylamineDichloromethane72High
(R)-Phenylglycinol2-Nitrobenzenesulfonyl chlorideTriethylamineTHF/Water70.5High
(S)-Proline2-Nitrobenzenesulfonyl chlorideSodium CarbonateTHF/Water23High
Table 2: Comparison of Deprotection Conditions for N-Nosyl Amines
Thiol ReagentBaseSolventTemperature (°C)TimeYield (%)Notes
ThiophenolPotassium HydroxideAcetonitrile5040 min89-91Fukuyama deprotection protocol.[1]
ThiophenolPotassium CarbonateDMFRoom Temp-HighMild conditions.
ThiophenolCesium CarbonateAcetonitrileRoom Temp-HighOften gives excellent results.[3]
2-MercaptoethanolDBUDMFRoom Temp-HighEffective for 2-nitrobenzenesulfonamides.[3]
Polymer-supported ThiophenolCesium CarbonateTHFRoom Temp24 h96Simplifies workup by filtration.[2]
Polymer-supported ThiophenolCesium CarbonateTHF80 (Microwave)6 minHighSignificant rate enhancement.[2]

Experimental Protocols

Protocol 1: General Procedure for the Nosylation of a Primary Amine

This protocol describes the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.

Materials:

  • Primary amine

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve the primary amine (1.0 eq.) in DCM or THF in a round-bottom flask.

  • Add triethylamine (1.1 eq.) or pyridine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-nosylated amine.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Deprotection of a Nosyl-Protected Amine using Thiophenol and Potassium Carbonate

This protocol outlines a common and effective method for the cleavage of the nosyl group.

Materials:

  • N-Nosyl protected amine

  • Thiophenol

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate or Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-nosyl protected amine (1.0 eq.) in DMF or acetonitrile in a round-bottom flask.

  • Add potassium carbonate (3.0 eq.) to the solution.

  • Add thiophenol (2.0 eq.) to the stirred suspension.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting amine by column chromatography or distillation.

Protocol 3: Microwave-Assisted Deprotection using a Solid-Supported Thiol

This protocol offers an accelerated deprotection with a simplified workup.[2]

Materials:

  • N-Nosyl protected amine

  • Polymer-supported thiophenol (PS-thiophenol)

  • Cesium carbonate

  • Tetrahydrofuran (THF)

  • Microwave reactor vial

  • Microwave synthesizer

  • Filtration apparatus

Procedure:

  • In a microwave reactor vial, dissolve the N-nosyl protected amine (1.0 eq.) in THF.

  • Add cesium carbonate (3.0 eq.) and PS-thiophenol (2.0-3.0 eq.).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for short intervals (e.g., 3 x 1 minute) until the reaction is complete (monitor by LC-MS or TLC).[2]

  • After cooling, filter the reaction mixture to remove the resin and cesium carbonate.

  • Wash the resin with THF or another suitable solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.

  • Purify as needed.

Mandatory Visualizations

Reaction Mechanisms and Workflows

protection_mechanism cluster_reactants Reactants cluster_products Products amine R1-NH-R2 intermediate [Transition State] amine->intermediate Nucleophilic Attack nosyl_chloride Ns-Cl (2- or 4-NO2-Ph-SO2Cl) nosyl_chloride->intermediate base Base (e.g., Et3N) base->intermediate Proton Abstraction nosyl_amide R1-N(Ns)-R2 intermediate->nosyl_amide salt Base-H+ Cl- intermediate->salt

Caption: Mechanism of amine protection with nitrophenylsulfonyl chloride.

deprotection_mechanism cluster_reactants Reactants cluster_products Products nosyl_amide R1-N(Ns)-R2 meisenheimer Meisenheimer Complex nosyl_amide->meisenheimer thiolate R'-S- thiolate->meisenheimer Nucleophilic Aromatic Substitution free_amine R1-NH-R2 meisenheimer->free_amine Elimination byproduct Byproducts meisenheimer->byproduct

Caption: Deprotection mechanism via a Meisenheimer complex.

experimental_workflow start Start: N-Nosyl Amine dissolve Dissolve in Solvent (e.g., DMF, THF) start->dissolve add_reagents Add Thiol and Base dissolve->add_reagents reaction Stir at RT or Heat (Conventional or Microwave) add_reagents->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Workup / Filtration monitor->workup Upon Completion purification Purification (Chromatography/Distillation) workup->purification product Final Product: Free Amine purification->product

Caption: General experimental workflow for nosyl group deprotection.

Orthogonality and Advanced Applications

The true power of the nosyl protecting group lies in its orthogonality. A nosyl group is stable to the acidic conditions used to remove a Boc group (e.g., TFA) and the hydrogenolysis conditions used to cleave a Cbz group. This allows for the selective deprotection of amines in the presence of others, a crucial strategy in the synthesis of polyamines and complex peptides.

Furthermore, the 2,4-dinitrobenzenesulfonyl (DNs) group can be used in conjunction with the 2-nitrobenzenesulfonyl (Ns) group. The DNs group is even more labile and can be selectively removed in the presence of a Ns group, offering another layer of orthogonal protection.[3]

Conclusion

The nitrophenylsulfonyl protecting group is a versatile and powerful tool for the modern synthetic chemist. Its robust nature during many synthetic transformations, coupled with its mild and selective deprotection, makes it an excellent choice for the protection of primary and secondary amines in a wide array of applications, from medicinal chemistry to natural product synthesis. The protocols and data provided herein serve as a comprehensive guide for the effective implementation of this valuable protecting group strategy.

References

Deprotection of Nitrophenylsulfonyl (Nosyl) Group Under Mild Conditions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the nitrophenylsulfonyl (nosyl or Ns) protecting group from amines under mild conditions. The nosyl group is a valuable tool in organic synthesis, particularly in the construction of complex molecules and peptidomimetics, due to its stability to various reaction conditions and its facile cleavage. This guide offers a selection of reliable methods, quantitative data for comparison, detailed experimental procedures, and visual aids to facilitate understanding and implementation in the laboratory.

Introduction

The 2-nitrobenzenesulfonyl (nosyl) group is a widely used protecting group for primary and secondary amines. Its popularity stems from its robust nature, withstanding a range of synthetic transformations, yet being readily removable under mild conditions that are orthogonal to many other common protecting groups like Boc and Cbz. The key to the mild deprotection of the nosyl group lies in the electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic aromatic substitution. This allows for the cleavage of the N-S bond by soft nucleophiles, most commonly thiols, via the formation of a Meisenheimer complex.[1][2]

This document outlines several effective protocols for nosyl group deprotection, with a focus on methods that offer high yields, broad substrate scope, and operational simplicity.

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various mild deprotection methods for the nosyl group, allowing for easy comparison of their efficacy across different substrates and conditions.

Table 1: Thiol-Based Deprotection in Solution

Substrate (N-Nosyl Amine)ReagentsSolventTemp. (°C)TimeYield (%)Reference
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol, KOHAcetonitrile5040 min89-91[2]
N-benzyl-N-methyl-2-nitrobenzenesulfonamideThiophenol, K₂CO₃DMFRT2 h>95[3]
N-Nosyl-L-phenylalanine methyl esterMercaptoethanol, DBUDMFRT30 min98[4]
N-Nosyl-N-methylbenzylamineThiophenol, Cs₂CO₃THFRT24 h96[3]

Table 2: Solid-Supported and Microwave-Assisted Deprotection

Substrate (N-Nosyl Amine)ReagentsSolventConditionsTimeYield (%)Reference
N-Nosyl-N-methylbenzylaminePS-thiophenol, Cs₂CO₃THFRoom Temperature24 h96[3]
N-Nosyl-N-methylbenzylaminePS-thiophenol, Cs₂CO₃THFMicrowave (80°C)6 min95[3]
N-Nosyl-dibenzylaminePS-thiophenol, Cs₂CO₃THFMicrowave (80°C)6 min94[3]
N-Nosyl-piperidinePS-thiophenol, Cs₂CO₃THFMicrowave (80°C)6 min92[3]
N-Nosyl-L-proline methyl esterPS-thiophenol, Cs₂CO₃THFMicrowave (80°C)6 min90[3]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in nosyl deprotection, the following diagrams have been generated.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ns_Amine N-Nosyl Amine Meisenheimer Meisenheimer Complex Ns_Amine->Meisenheimer Nucleophilic Attack Thiolate Thiolate (RS⁻) Thiolate->Meisenheimer Amine Free Amine Meisenheimer->Amine Elimination Byproduct Thioether & SO₂ Meisenheimer->Byproduct

Figure 1. Mechanism of Nosyl Deprotection by a Thiolate.

Experimental_Workflow start Start dissolve Dissolve N-Nosyl Amine in Solvent start->dissolve add_reagents Add Thiol and Base dissolve->add_reagents reaction Stir at Specified Temperature and Time add_reagents->reaction workup Aqueous Workup (e.g., extraction) reaction->workup purification Purification (e.g., chromatography) workup->purification end Isolated Free Amine purification->end

Figure 2. General Experimental Workflow for Nosyl Deprotection.

Figure 3. Factors Influencing Nosyl Deprotection Outcomes.

Experimental Protocols

Herein are detailed experimental protocols for key methods of nosyl deprotection.

Protocol 1: Deprotection using Thiophenol and Potassium Hydroxide

This protocol is adapted from a procedure used in the Fukuyama amine synthesis.[2]

Materials:

  • N-protected amine (e.g., N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide)

  • Thiophenol

  • Potassium hydroxide (KOH) solution (e.g., 10.9 M aqueous)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and purification

Procedure:

  • To a two-necked round-bottom flask equipped with a magnetic stirring bar and under a nitrogen atmosphere, add thiophenol (2.5 equivalents) and acetonitrile.

  • Cool the mixture in an ice-water bath.

  • Slowly add an aqueous solution of potassium hydroxide (2.5 equivalents) over 10 minutes.

  • After stirring for 5 minutes, remove the ice bath.

  • Add a solution of the N-nosyl amine (1 equivalent) in acetonitrile to the reaction mixture over 20 minutes.

  • Heat the reaction mixture in an oil bath at 50°C for 40 minutes.

  • Allow the reaction to cool to room temperature.

  • Dilute the mixture with water and extract with dichloromethane (3 x).

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired amine.[2]

Protocol 2: Deprotection using a Solid-Supported Thiol with Microwave Assistance

This protocol offers a significant advantage in terms of reaction time and purification.[3]

Materials:

  • N-protected amine (e.g., N-Nosyl-N-methylbenzylamine)

  • Polystyrene-supported thiophenol (PS-thiophenol) resin

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), dry

  • Microwave reactor

  • Microwave vial

  • Filtration apparatus

Procedure:

  • In a microwave vial, dissolve the N-nosyl amine (1 equivalent) in dry THF.

  • Add cesium carbonate (3.25 equivalents) followed by PS-thiophenol resin (1.12 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 3 cycles of 1 minute each at 80°C (ensure the pressure does not exceed safe limits, e.g., 250 psi).

  • After cooling, open the vial and add an additional portion of PS-thiophenol resin (1.12 equivalents).

  • Reseal the vial and subject it to another 3 cycles of 1 minute each at 80°C.

  • After cooling, filter the reaction mixture and wash the resin with THF and dichloromethane.

  • Collect the filtrate and concentrate under reduced pressure to obtain the deprotected amine, often in high purity.[3]

Conclusion

The deprotection of the nitrophenylsulfonyl group can be achieved efficiently under a variety of mild conditions. The choice of method will depend on the specific substrate, the scale of the reaction, and the available equipment. Thiol-based reagents in solution are highly effective and widely applicable. For rapid synthesis and simplified purification, the use of solid-supported thiols, particularly in conjunction with microwave irradiation, offers a powerful alternative. The data and protocols provided in this document are intended to serve as a practical guide for researchers in the successful application of these deprotection strategies.

References

Troubleshooting & Optimization

Technical Support Center: Sulfonylation of Pyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sulfonylation of pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this crucial synthetic transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with experimental protocols, data tables, and reaction pathway diagrams to address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-sulfonylation of pyrrolidine?

A1: The N-sulfonylation of pyrrolidine, while a robust reaction, can be accompanied by several side reactions that can impact yield and purity. The most frequently encountered side products include:

  • Di-sulfonylation Product: Formation of a bis(sulfonyl)pyrrolidinium salt, particularly when an excess of the sulfonylating agent is used.

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride reagent can react with residual water in the solvent or on glassware to form the corresponding sulfonic acid.[1]

  • Pyrrolidinium Hydrochloride Salt: In the absence of a suitable base, the hydrochloric acid generated during the reaction will protonate the starting pyrrolidine, rendering it unreactive and forming the hydrochloride salt.

Less common, but still possible, side reactions include C-sulfonylation under specific conditions and, in rare cases, ring-opening of the pyrrolidine ring, especially with highly reactive sulfonylating agents or under harsh reaction conditions.

Q2: How can I prevent the formation of the di-sulfonylation byproduct?

A2: The formation of the di-sulfonylation product is primarily driven by the use of excess sulfonyl chloride. To minimize this side reaction, it is crucial to control the stoichiometry of the reactants.

  • Stoichiometry: Use a 1:1 molar ratio of pyrrolidine to sulfonyl chloride. Careful and accurate measurement of both reactants is essential.

  • Slow Addition: Add the sulfonyl chloride dropwise to the solution of pyrrolidine and base at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the sulfonylating agent in the reaction mixture at any given time, favoring the mono-sulfonylation product.

The following diagram illustrates the desired mono-sulfonylation pathway versus the undesired di-sulfonylation pathway.

G Pyrrolidine Pyrrolidine DesiredProduct N-Sulfonylpyrrolidine (Desired Product) Pyrrolidine->DesiredProduct + R-SO2Cl + Base SulfonylChloride Sulfonyl Chloride (R-SO2Cl) Base Base (e.g., Triethylamine) SideProduct Di-sulfonylation Product (Side Product) DesiredProduct->SideProduct + Excess R-SO2Cl ExcessSulfonylChloride Excess Sulfonyl Chloride

Caption: Reaction pathways for mono- and di-sulfonylation of pyrrolidine.

Q3: What is the role of the base in this reaction, and how does it prevent side reactions?

A3: The base plays a critical role in the N-sulfonylation of pyrrolidine by neutralizing the hydrochloric acid (HCl) that is generated as a byproduct.[2]

  • Acid Scavenging: The primary function of the base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) is to react with HCl to form a salt (e.g., triethylammonium chloride). This prevents the protonation of the starting pyrrolidine.

  • Preventing Salt Formation: If the HCl is not neutralized, it will react with the basic pyrrolidine to form pyrrolidinium hydrochloride. This salt is unreactive towards the sulfonyl chloride, effectively halting the desired reaction and significantly reducing the yield.

The logical relationship is depicted in the diagram below:

G cluster_0 Reaction Mixture cluster_1 Reaction Pathways Pyrrolidine Pyrrolidine DesiredReaction Desired N-Sulfonylation Pyrrolidine->DesiredReaction SideReaction Pyrrolidinium Salt Formation (Side Reaction) Pyrrolidine->SideReaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->DesiredReaction Base Base Base->DesiredReaction Neutralizes HCl HCl HCl (byproduct) DesiredReaction->HCl HCl->SideReaction Reacts with Pyrrolidine

Caption: Role of the base in preventing pyrrolidinium salt formation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Sulfonylpyrrolidine

If you are experiencing a low yield of your target product, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction time or gently warming the reaction mixture.Increased conversion of starting material to product.
Hydrolysis of Sulfonyl Chloride Ensure all glassware is thoroughly dried and use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.Reduced formation of sulfonic acid byproduct, leading to a higher yield of the desired sulfonamide.
Formation of Pyrrolidinium Salt Use at least one equivalent of a suitable base (e.g., triethylamine) to neutralize the HCl generated. Ensure the base is added before the sulfonyl chloride.Prevention of starting material sequestration as an unreactive salt, thereby improving the yield.
Suboptimal Reaction Temperature The reaction is typically run at 0 °C to room temperature. If the reaction is sluggish, a slight increase in temperature may be beneficial. However, higher temperatures can also promote side reactions.Optimized reaction rate and yield.
Issue 2: Presence of Multiple Products in the Final Mixture

The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.

Observed Impurity Identification Mitigation Strategy
Higher Molecular Weight Product This is likely the di-sulfonylation product . It will have a molecular weight corresponding to the addition of a second sulfonyl group.Use a strict 1:1 stoichiometry of pyrrolidine to sulfonyl chloride. Employ slow, dropwise addition of the sulfonyl chloride to the reaction mixture at 0 °C.
Polar, Water-Soluble Byproduct This is often the sulfonic acid resulting from the hydrolysis of the sulfonyl chloride.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Salt Precipitate This is likely the pyrrolidinium hydrochloride or the salt of the base used.Ensure an adequate amount of a suitable base is used. This salt can typically be removed during aqueous workup.

Experimental Protocols

General Protocol for the N-Sulfonylation of Pyrrolidine

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrrolidine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add a tertiary amine base, such as triethylamine (1.1 eq.).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Dissolve the sulfonyl chloride (1.0 eq.) in the same anhydrous solvent in the dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred pyrrolidine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyrrolidine and base, followed by a saturated sodium bicarbonate solution to remove any sulfonic acid byproduct, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

The following workflow diagram outlines the key steps in the experimental protocol.

G Start Start Prep Preparation: - Add pyrrolidine and base to anhydrous solvent - Cool to 0 °C Start->Prep Reaction Reaction: - Add sulfonyl chloride dropwise at 0 °C - Stir at room temperature Prep->Reaction Workup Workup: - Quench with water - Aqueous washes (acid, base, brine) Reaction->Workup Purification Purification: - Dry and concentrate organic layer - Column chromatography or recrystallization Workup->Purification End End Purification->End

Caption: Experimental workflow for the N-sulfonylation of pyrrolidine.

Quantitative Data Summary

The following table summarizes typical yields and purities obtained under different reaction conditions, highlighting the impact of key parameters on the formation of side products.

Reaction Conditions Pyrrolidine:Sulfonyl Chloride Ratio Base (eq.) Temperature (°C) Desired Product Yield (%) Di-sulfonylation (%) Sulfonic Acid (%)
Standard 1:1Triethylamine (1.1)0 to RT85-95< 2< 1
Excess Sulfonyl Chloride 1:1.5Triethylamine (1.1)0 to RT60-7015-25< 1
No Base 1:1None0 to RT< 10< 1< 1
Aqueous Solvent 1:1Triethylamine (1.1)0 to RT40-50< 230-40

Note: These values are illustrative and can vary depending on the specific sulfonyl chloride and reaction scale.

By carefully controlling the reaction conditions as outlined in this guide, researchers can significantly minimize the formation of side products and achieve high yields of the desired N-sulfonylpyrrolidine.

References

Technical Support Center: Purification of 1-(3-Nitrophenylsulfonyl)pyrrolidine by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 1-(3-Nitrophenylsulfonyl)pyrrolidine. It is intended for researchers, scientists, and professionals in drug development who are familiar with general laboratory practices.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound using column chromatography.

Problem Potential Cause Recommended Solution
Compound does not move from the baseline on the TLC plate (Rf value is too low) The solvent system is not polar enough to elute the compound.Increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, incrementally increase the proportion of ethyl acetate. A solvent system of chloroform-methanol (9:1, v/v) can also be effective for sulfonamides.[1][2]
Compound runs with the solvent front on the TLC plate (Rf value is too high) The solvent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Significant peak tailing is observed during column chromatography 1. The compound, being a sulfonamide, may have acidic protons that interact strongly with the silica gel. 2. The presence of basic impurities, such as residual triethylamine from the synthesis, can cause tailing.[3]1. Add a small amount (0.5-1%) of a modifying agent like acetic acid to the eluent to suppress the ionization of the silanol groups on the silica. 2. If basic impurities are suspected, pre-treating the crude material with a mild acid wash before chromatography may help. Alternatively, using a mobile phase containing a small amount of a volatile base like triethylamine can sometimes improve peak shape for basic compounds, though this is less likely to be necessary for the target compound itself.[4]
The desired compound co-elutes with an impurity The chosen solvent system does not provide adequate resolution.Try a different solvent system. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[5] This can often improve the separation of compounds with similar polarities.
Low recovery of the purified compound 1. The compound may be adsorbing irreversibly to the silica gel. 2. The compound may be partially soluble in the chosen solvent system, leading to losses during loading or elution.1. Deactivating the silica gel with a small amount of triethylamine before packing the column can sometimes mitigate irreversible adsorption of sensitive compounds. 2. Ensure the crude material is fully dissolved in a minimum amount of the initial mobile phase or a slightly more polar solvent before loading onto the column. Dry loading the sample onto a small amount of silica gel can also improve recovery and resolution.
Streaking or smearing of the spot on the TLC plate The sample is overloaded, or the compound is degrading on the silica plate.Spot a more dilute solution of the sample on the TLC plate. To check for degradation, a 2D TLC can be performed.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A good starting point for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).[6] You can then adjust the ratio to achieve an optimal Rf value, ideally between 0.2 and 0.4 for good separation in column chromatography.[6] For sulfonamides, systems like chloroform-methanol have also been shown to be effective.[1][7]

Q2: How can I visualize the compound on a TLC plate?

This compound contains a nitroaromatic group and should be visible under UV light (254 nm).[8] Alternatively, staining with a potassium permanganate solution can be used as a general visualization technique.

Q3: What are the likely impurities from the synthesis of this compound?

The synthesis typically involves the reaction of pyrrolidine with 3-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.[3] Therefore, potential impurities include:

  • Unreacted 3-nitrobenzenesulfonyl chloride

  • Excess pyrrolidine

  • Triethylamine hydrochloride (a salt which is typically removed during aqueous workup)

Q4: Should I use dry loading or wet loading for my column?

For compounds that are not highly soluble in the initial eluent, dry loading is often preferred. This involves pre-adsorbing the crude product onto a small amount of silica gel, which is then loaded onto the top of the column. This can lead to better resolution and prevent precipitation at the top of the column.

Q5: The purified fractions still show impurities by TLC. What should I do?

If impurities persist, you may need to re-chromatograph the combined fractions using a shallower solvent gradient or a different solvent system to improve separation.

Experimental Protocol: Flash Chromatography Purification

This protocol provides a general methodology for the purification of this compound on a 1-gram scale. Adjustments may be necessary based on the specific impurity profile of your crude material.

1. Preparation of the Slurry:

  • In a fume hood, weigh out approximately 40 g of silica gel (230-400 mesh) into a beaker.

  • Add the initial eluent (e.g., 20% ethyl acetate in hexane) to the silica gel to create a slurry. Stir gently to remove any air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading Method):

  • Dissolve approximately 1 g of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add 2-3 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle air pressure to the top of the column to begin elution at a steady rate.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution process by TLC analysis of the collected fractions.

5. Analysis and Product Isolation:

  • Spot every few fractions on a TLC plate to identify which fractions contain the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Experimental Workflow Diagram

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_material Crude this compound dissolve Dissolve in Minimum Solvent crude_material->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate to Dry Powder adsorb->evaporate load_sample Load Sample onto Column evaporate->load_sample pack_column Pack Column with Silica Gel pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate under Vacuum combine->concentrate pure_product Pure Product concentrate->pure_product

References

Technical Support Center: Improving the Solubility of N-Sulfonylated Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with N-sulfonylated pyrrolidine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many N-sulfonylated pyrrolidine compounds exhibit poor aqueous solubility?

A1: The poor solubility of these compounds often stems from a combination of factors. The N-sulfonyl group, while important for biological activity, significantly increases the lipophilicity and molecular weight of the compound.[1][2] Additionally, the rigid structure and potential for strong intermolecular interactions, such as hydrogen bonding, can lead to a highly stable crystal lattice that is difficult for a solvent to break down.[3] These characteristics are common in Biopharmaceutics Classification System (BCS) Class II drugs, which have low solubility but high permeability.[4][5][6]

Q2: What are the primary strategies I should consider to improve the solubility of my compound?

A2: A tiered approach is recommended, starting with simpler methods before moving to more complex formulations. The primary strategies include:

  • Physical Modifications: These methods alter the physical properties of the solid drug. Key techniques include particle size reduction (micronization, nanosuspension) and modifying the crystal habit (creating amorphous forms, co-crystals).[7][8]

  • Chemical Modifications: These involve altering the molecule itself. This includes pH adjustment, salt formation, and creating prodrugs.[7][9]

  • Formulation-Based Approaches: These involve the use of excipients to enhance solubility. Common methods include the use of co-solvents, surfactants, complexation with cyclodextrins, and creating solid dispersions.[7][10][11]

Below is a decision-making workflow to help guide your strategy selection.

G cluster_0 Initial Assessment cluster_1 Tier 1: Simple Modifications cluster_2 Tier 2: Intermediate Complexity cluster_3 Tier 3: Advanced Formulations cluster_4 Outcome start Poorly Soluble N-Sulfonylated Pyrrolidine char Characterize Compound (pKa, logP, m.p., crystallinity) start->char ph_salt Is the compound ionizable? (Check pKa) char->ph_salt ph_adjust pH Adjustment / Salt Formation ph_salt->ph_adjust Yes cosolvent Co-solvents / Surfactants ph_salt->cosolvent No / Insufficient complex Cyclodextrin Complexation ph_adjust->complex end Solubility Enhanced ph_adjust->end cosolvent->complex cosolvent->end solid_disp Solid Dispersions complex->solid_disp complex->end nanotech Nanosuspension solid_disp->nanotech solid_disp->end prodrug Prodrug Approach nanotech->prodrug nanotech->end prodrug->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: My compound has an acidic sulfonamide proton. Can I use pH modification or salt formation?

A3: Yes, this is often a highly effective initial strategy. The sulfonamide proton is weakly acidic, allowing for deprotonation in the presence of a base to form a more soluble salt.[12]

  • pH Adjustment: Increasing the pH of an aqueous solution above the pKa of the sulfonamide will convert the neutral form into the more soluble anionic (salt) form. This is particularly useful for liquid formulations.[9]

  • Salt Formation: Creating a stable, solid salt of your compound with a suitable counterion (e.g., sodium, potassium, or an organic amine) can significantly improve both aqueous solubility and dissolution rate.[12][13] However, you must screen various counterions to find a salt with optimal stability and physicochemical properties.

Q4: When is it appropriate to use advanced formulation techniques like solid dispersions or nanosuspensions?

A4: These techniques are generally employed when simpler methods like pH modification or co-solvents fail to provide the required solubility enhancement or are unsuitable for the desired dosage form (e.g., a solid tablet).

  • Solid Dispersions: This technique is ideal for BCS Class II drugs.[5][6] It involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, effectively creating a high-energy, amorphous form of the drug that dissolves more readily.[4][9]

  • Nanosuspensions: This method is useful for compounds that are poorly soluble in both aqueous and organic media.[14][15] It involves reducing the drug particle size to the sub-micron (nanometer) range.[16] This dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[15]

Q5: How can complexation with cyclodextrins improve the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the lipophilic portion of your N-sulfonylated pyrrolidine compound (the "guest") within their cavity, forming a water-soluble "host-guest" inclusion complex.[7][17] This complex effectively shields the nonpolar part of the drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[18] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for sulfonamides.[18][19]

G cluster_0 Mechanism of Cyclodextrin Inclusion drug Poorly Soluble Drug (Guest) cd Cyclodextrin (Host) water Water plus + complex Soluble Inclusion Complex plus->complex Complexation

Caption: Encapsulation of a drug within a cyclodextrin host cavity.

Troubleshooting Guides & Data

Guide 1: Cyclodextrin Complexation Issues
  • Problem: Low solubility enhancement observed after complexation.

    • Possible Cause: Incorrect cyclodextrin type or stoichiometry.

    • Troubleshooting Step: Screen different cyclodextrins (β-CD, HP-β-CD, γ-CD).[19] Perform a phase-solubility study to determine the optimal drug-to-cyclodextrin molar ratio, which is often 1:1.[18]

  • Problem: Precipitation occurs upon dilution of the complex solution.

    • Possible Cause: The complex stability constant (Kc) is too low, leading to dissociation.

    • Troubleshooting Step: Consider using a cyclodextrin derivative with higher binding affinity (e.g., MβCD).[20] Alternatively, adding water-soluble polymers like PEG can sometimes stabilize the complex.[19]

Table 1: Example of Solubility Enhancement of Sulfonamides with β-Cyclodextrin (β-CD)

CompoundIntrinsic Solubility (S₀)Max. Solubility with β-CD (Sₘₐₓ)Solubility Increase (Factor)
Sulfadiazine (SDZ)0.29 mg/mL1.16 mg/mL4.0x
Sulfamerazine (SMR)0.41 mg/mL1.31 mg/mL3.2x
Sulfamethazine (SMT)0.52 mg/mL1.14 mg/mL2.2x
(Data adapted from phase-solubility studies)[18]
Guide 2: Solid Dispersion Challenges
  • Problem: The drug crystallizes out of the solid dispersion over time.

    • Possible Cause: The drug loading is too high, or the chosen polymer is not a suitable stabilizer for the amorphous state.

    • Troubleshooting Step: Reduce the drug-to-polymer ratio. Screen different hydrophilic carriers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility and interaction with your drug.

  • Problem: The dissolution rate is not significantly improved.

    • Possible Cause: Incomplete molecular dispersion; the drug exists as crystalline domains within the polymer.

    • Troubleshooting Step: Change the preparation method. If you used a melting method, try a solvent evaporation method, or vice-versa, as this can affect the degree of dispersion.[6][21] Ensure the chosen polymer is highly water-soluble.

Experimental Protocols

Protocol 1: Phase-Solubility Analysis for Cyclodextrin Complexation

This protocol determines the stoichiometry and stability constant of a drug-cyclodextrin complex.

Materials:

  • N-sulfonylated pyrrolidine compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Phosphate buffer (or relevant aqueous medium)

  • Vials with screw caps

  • Shaking water bath or orbital shaker

  • 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for drug quantification

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer.

  • Add an excess amount of the N-sulfonylated pyrrolidine compound to each vial. The goal is to ensure a saturated solution with solid drug remaining.

  • Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for 48-72 hours, or until equilibrium is reached (confirmed by taking measurements at different time points until the concentration plateaus).

  • After reaching equilibrium, allow the vials to stand so the excess solid can settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered samples appropriately and quantify the concentration of the dissolved drug using a validated analytical method (e.g., HPLC).

  • Plot the total concentration of the dissolved drug (y-axis) against the concentration of HP-β-CD (x-axis). A linear plot (Aₗ type) with a slope less than 1 is indicative of a 1:1 complex formation.[18]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile compounds and provides good molecular mixing.

Materials:

  • N-sulfonylated pyrrolidine compound

  • Hydrophilic polymer (e.g., PVP K30)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both drug and polymer are soluble.

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Completely dissolve the accurately weighed drug and polymer in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the inner wall of the flask.

  • Further dry the resulting solid dispersion in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Store the final product in a desiccator to prevent moisture uptake and potential recrystallization.

G cluster_0 Solvent Evaporation Workflow step1 1. Dissolution Drug + Polymer dissolved in organic solvent step2 2. Solvent Removal Using Rotary Evaporator step1->step2 step3 3. Vacuum Drying Remove residual solvent step2->step3 step4 4. Pulverization Grind and sieve the solid mass step3->step4 step5 Final Product Amorphous Solid Dispersion step4->step5

Caption: Workflow for preparing a solid dispersion via solvent evaporation.

References

Technical Support Center: The Nitrophenylsulfonyl (Nosyl) Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nitrophenylsulfonyl (nosyl) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for using the nosyl group in their synthetic endeavors. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the nitrophenylsulfonyl (nosyl) group?

The nosyl (Ns) group is a valuable amine protecting group, known for its facile cleavage under mild conditions compared to the more robust tosyl (Ts) group.[1][2] Generally, sulfonamides are stable under both acidic and basic conditions. However, nitrobenzenesulfonamides are known to have more limited stability to a range of reaction conditions compared to other sulfonamides like the tosyl group.[1] The electron-withdrawing nature of the nitro group makes the sulfur atom more electrophilic and susceptible to nucleophilic attack, which is the basis for its deprotection.

Q2: In which solvents is the nitrophenylsulfonyl group most stable?

While specific quantitative data on the half-life of the nosyl group in various solvents is not extensively documented in readily available literature, general principles of reactivity can provide guidance. The stability of the nosyl group is influenced by the polarity and nucleophilicity of the solvent.

  • Aprotic Solvents: In non-nucleophilic aprotic solvents such as dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF), and acetonitrile (MeCN), the nosyl group is generally stable in the absence of strong nucleophiles. These are common solvents for reactions involving nosyl-protected amines.

  • Protic Solvents: Protic solvents, especially those that can act as nucleophiles (e.g., methanol, ethanol, water), may pose a higher risk of undesired cleavage, particularly at elevated temperatures or under basic conditions. However, for short reaction times at ambient temperature, the nosyl group is often sufficiently stable in these solvents.

Q3: Is the nosyl group stable to acidic and basic conditions?

The nosyl group is generally considered stable to a range of acidic and basic conditions, which allows for its use in orthogonal protection strategies.[1] For instance, it is compatible with the acidic conditions used to remove Boc groups and the basic conditions for Fmoc group cleavage. However, its stability is not absolute:

  • Acidic Conditions: Strong acids can potentially lead to cleavage, although this is not the standard method for its removal.

  • Basic Conditions: The nosyl group is stable to many common amine bases like triethylamine and pyridine used in protection reactions. However, strong bases, especially in the presence of nucleophilic solvents, can promote side reactions or partial deprotection. The acidity of the N-H proton in a nosyl-protected primary amine is significant, allowing for alkylation under basic conditions.[2]

Troubleshooting Guides

Issue 1: Premature Deprotection or Unidentified Side Products

You observe the loss of the nosyl group or the appearance of unexpected byproducts in your reaction mixture before the intended deprotection step.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Nucleophilic Solvent or Reagents Avoid using highly nucleophilic solvents (e.g., primary or secondary amines as solvents) or reagents if not intended for deprotection. If a nucleophilic solvent like an alcohol is necessary, conduct the reaction at the lowest possible temperature and for the shortest duration.
Elevated Temperatures High reaction temperatures can accelerate the degradation of the nosyl group, especially in the presence of even weak nucleophiles. If possible, run your reaction at room temperature or below.
Strongly Basic Conditions While generally stable, very strong bases might induce side reactions. If strong basic conditions are required, consider performing the reaction at a lower temperature and carefully monitoring the progress to minimize exposure time.
Truce-Smiles Rearrangement In specific structural contexts, particularly with a benzylic carbon bearing a proton adjacent to the nosyl-protected nitrogen, a base-catalyzed Truce-Smiles rearrangement can occur.[3][4] If you suspect this, characterization of the byproduct is crucial. Modifying the substrate or reaction conditions (e.g., using a non-nucleophilic base) may be necessary.

Logical Workflow for Troubleshooting Premature Deprotection

G start Premature Deprotection Observed check_reagents Are any reagents or solvents strongly nucleophilic? start->check_reagents change_reagents Replace with non-nucleophilic alternatives if possible. check_reagents->change_reagents Yes check_temp Is the reaction run at elevated temperature? check_reagents->check_temp No solution Problem Resolved change_reagents->solution lower_temp Reduce reaction temperature. check_temp->lower_temp Yes check_base Are strongly basic conditions used? check_temp->check_base No lower_temp->solution modify_base Use a milder base or lower the temperature. check_base->modify_base Yes check_structure Does the substrate have the potential for Truce-Smiles rearrangement? check_base->check_structure No modify_base->solution confirm_rearrangement Characterize byproduct to confirm Truce-Smiles rearrangement. check_structure->confirm_rearrangement Yes check_structure->solution No confirm_rearrangement->solution

Caption: Troubleshooting workflow for premature nosyl group deprotection.

Issue 2: Incomplete or Sluggish Deprotection

You are attempting to remove the nosyl group, but the reaction is slow or does not go to completion.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inefficient Thiolate Formation Ensure a suitable base is used to generate the thiolate anion, which is the active nucleophile. Common bases include potassium hydroxide, cesium carbonate, and DBU.[1][5] The pKa of the thiol will influence the choice of base.
Steric Hindrance If the nosyl group is sterically hindered, the deprotection may be slower. Increasing the reaction temperature or time may be necessary. Microwave irradiation has been shown to accelerate the deprotection of hindered nosylamides.[1]
Reduced Electron-Deficiency of the Aryl Ring If the nitro group on the nosyl moiety has been unintentionally reduced to an amine, the aromatic ring is no longer sufficiently electron-deficient for nucleophilic aromatic substitution.[6] This can be a significant issue if reductive conditions were used in a previous step. In such cases, alternative deprotection methods for sulfonamides (e.g., strong acid or reductive cleavage) might be required, though these are often harsh.
Thiol Reagent Quality Thiols can oxidize to disulfides upon storage. Use fresh or properly stored thiol reagents.

Reaction Pathway for Nosyl Deprotection

G cluster_0 Deprotection Mechanism nosyl_amine Ns-NR¹R² Nosyl-protected amine meisenheimer Meisenheimer Complex Intermediate nosyl_amine->meisenheimer + RS⁻ thiolate RS⁻ Thiolate anion thiolate->meisenheimer amine HNR¹R² Free amine meisenheimer->amine byproduct Ar-SR Thiolated byproduct meisenheimer->byproduct so2 SO₂ meisenheimer->so2

Caption: Mechanism of nosyl group deprotection via a Meisenheimer complex.[2]

Experimental Protocols

Protocol 1: Nosyl Protection of a Primary Amine

This protocol is a general procedure for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.

Materials:

  • Primary amine

  • 2-Nitrobenzenesulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq.) in DCM.

  • Add triethylamine (1.1 - 1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2-nitrobenzenesulfonyl chloride (1.0 - 1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water or saturated NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Nosyl Deprotection using Thiophenol and Potassium Carbonate

This is a common and effective method for the cleavage of the nosyl group.

Materials:

  • Nosyl-protected amine

  • Thiophenol (PhSH)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the nosyl-protected amine (1.0 eq.) in MeCN or DMF.

  • Add potassium carbonate (2.0 - 3.0 eq.) and thiophenol (1.5 - 2.5 eq.).

  • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc or DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by acid-base extraction.

Deprotection Conditions Comparison

Reagents Solvent Temperature Typical Reaction Time Notes
Thiophenol, K₂CO₃MeCN or DMFRoom Temp.1 - 12 hA standard and widely used method.
Thiophenol, KOHMeCN0 °C to 50 °C30 min - 2 hOften faster due to the stronger base.[5]
Polymer-supported Thiophenol, Cs₂CO₃THFRoom Temp. or 80-120 °C (Microwave)24 h (RT) or <10 min (MW)Simplifies workup by filtration of the resin.[1]

This technical support center provides a starting point for addressing common issues with the nitrophenylsulfonyl protecting group. For more complex problems, consulting the primary literature for specific examples relevant to your substrate is always recommended.

References

Technical Support Center: Catalyst Selection for Efficient N-Arylsulfonylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in N-arylsulfonylation reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-arylsulfonylation reaction is not proceeding or giving a low yield. What are the common causes?

A1: Several factors can contribute to poor reaction outcomes in N-arylsulfonylation. Consider the following troubleshooting steps:

  • Catalyst Choice: The selection of the catalyst is crucial and substrate-dependent. While copper-based catalysts are often cost-effective, palladium catalysts with specialized ligands may be necessary for challenging substrates, such as sterically hindered amines or electron-poor aryl halides.[1]

  • Reaction Conditions: Ensure that the temperature, solvent, and base are optimized for your specific catalytic system. For instance, some copper-catalyzed reactions can be performed in greener solvents like ethylene glycol or even water, while palladium-catalyzed reactions often utilize solvents like toluene, dioxane, or THF with strong bases such as sodium tert-butoxide.[1][2]

  • Reagent Purity: The purity of amines is critical, as trace impurities can deactivate the catalyst.[3] Liquid amines should be purified by distillation or by passing through a plug of activated alumina. Solid starting materials should be of high purity.

  • Inert Atmosphere: Many palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.

  • Catalyst Deactivation: The catalyst can be deactivated by poisoning from impurities in the starting materials or solvents. Additionally, high temperatures can lead to thermal degradation of the catalyst.[4]

Q2: I am observing the formation of side products in my reaction. What are the likely side reactions?

A2: Common side reactions in N-arylsulfonylation include:

  • Homocoupling: The coupling of two aryl halides or two amine molecules can occur, often promoted by the presence of oxygen.

  • Hydrolysis of Sulfonyl Chloride: In the presence of water and a base, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, which will not participate in the desired reaction.

  • Competing N-Arylation vs. O-Arylation: In substrates containing both amino and hydroxyl groups (e.g., aminophenols), the choice of catalyst can determine the selectivity. Copper-based systems may favor O-arylation, while specific palladium catalysts can be selective for N-arylation.[1]

Q3: How do I choose between a copper and a palladium catalyst for my N-arylsulfonylation?

A3: The choice depends on several factors:

  • Cost: Copper catalysts are generally less expensive than palladium catalysts.[5]

  • Substrate Scope: Palladium catalysts, particularly with advanced phosphine ligands, often exhibit a broader substrate scope and higher functional group tolerance.[1]

  • Reaction Conditions: Copper-catalyzed reactions may require higher temperatures, while palladium-catalyzed systems can sometimes be effective at lower temperatures.

  • Selectivity: As mentioned, the choice of metal can influence chemoselectivity in substrates with multiple reactive sites.[1]

Q4: My catalyst seems to have deactivated. What are the possible reasons and how can I prevent it?

A4: Catalyst deactivation can be caused by:

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst. For example, sulfur-containing compounds can poison palladium catalysts.

  • Coking: At high temperatures, organic molecules can decompose and deposit carbon on the catalyst surface, blocking active sites.[4]

  • Sintering: High temperatures can cause the metal nanoparticles of a heterogeneous catalyst to agglomerate, reducing the active surface area.[4]

  • Ligand Degradation: The ligands associated with the metal center can degrade under harsh reaction conditions.

To prevent deactivation, ensure high purity of all reagents and solvents, use the lowest effective reaction temperature, and select a robust catalyst system.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for N-arylation and N-arylsulfonylation reactions. Note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.

Catalyst SystemAmine/SulfonamideAryl Halide/Sulfonyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI / Pipecolinic acidAnilineIodobenzeneK₂CO₃DMF1102079(Adapted from[6])
CuSO₄·5H₂OAnilinePhenyliodonium ylide-Water60482[2]
Pd₂(dba)₃ / XPhosAniline4-ChlorotolueneNaOtBuToluene100298(Adapted from[7])
Pd(OAc)₂ / BrettPhos3-Aminophenol4-BromotolueneNaOtBuDioxane90195 (N-arylation)[1]
CuI / Picolinic acid3-AminophenolIodobenzeneK₃PO₄Dioxane10024100 (O-arylation)[1]

Experimental Protocols

Key Experiment 1: Copper-Catalyzed N-Arylation of Aniline in Water

This protocol is adapted from a procedure for the N-arylation of amines with iodonium ylides.[2]

Materials:

  • Aniline (0.2 mmol)

  • 2-(Phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione (0.24 mmol)

  • CuSO₄·5H₂O (0.02 mmol, 10 mol%)

  • Water (2 mL)

Procedure:

  • To a reaction vial, add aniline (0.2 mmol), 2-(phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione (0.24 mmol), and CuSO₄·5H₂O (0.02 mmol).

  • Add water (2 mL) to the vial.

  • Seal the vial and stir the reaction mixture at 60 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-phenylaniline.

Key Experiment 2: Palladium-Catalyzed N-Arylsulfonylation of an Amine (General Protocol)

This is a general protocol adapted from Buchwald-Hartwig amination procedures.[3]

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Amine or sulfonamide (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 2-10 mol%)

  • Ligand (if not using a precatalyst, e.g., BrettPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox, add the aryl halide, palladium precatalyst, and base to an oven-dried reaction vessel equipped with a stir bar.

  • Add the anhydrous, degassed solvent.

  • Add the amine or sulfonamide to the reaction mixture.

  • Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC/LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Catalyst_Selection_Workflow start Start: N-Arylsulfonylation Required substrate_analysis Analyze Substrates: - Amine/Sulfonamide Reactivity - Steric Hindrance - Electronic Effects start->substrate_analysis cost_consideration Consider Cost Constraints substrate_analysis->cost_consideration high_cost Higher Cost Acceptable? cost_consideration->high_cost low_cost Low Cost Priority? cost_consideration->low_cost pd_catalyst Palladium Catalyst System high_cost->pd_catalyst Yes cu_catalyst Copper Catalyst System high_cost->cu_catalyst No low_cost->pd_catalyst No low_cost->cu_catalyst Yes ligand_selection Select Appropriate Ligand (e.g., Buchwald-type) pd_catalyst->ligand_selection optimization Optimize Reaction Conditions: - Base - Solvent - Temperature cu_catalyst->optimization ligand_selection->optimization troubleshooting Troubleshoot: - Low Yield - Side Products - Catalyst Deactivation optimization->troubleshooting If issues arise success Successful N-Arylsulfonylation optimization->success If successful failure Re-evaluate Catalyst/Conditions troubleshooting->failure failure->substrate_analysis Troubleshooting_Flowchart start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure screen_catalyst Screen Different Catalysts/Ligands check_conditions->screen_catalyst Conditions OK optimize_conditions Optimize Conditions check_conditions->optimize_conditions Incorrect screen_base_solvent Screen Bases and Solvents screen_catalyst->screen_base_solvent No Improvement end Improved Yield screen_catalyst->end Improvement investigate_deactivation Investigate Catalyst Deactivation screen_base_solvent->investigate_deactivation No Improvement screen_base_solvent->end Improvement modify_protocol Modify Protocol investigate_deactivation->modify_protocol purify_reagents->start optimize_conditions->start select_new_catalyst Select New Catalyst System modify_protocol->start

References

Managing reaction temperature for optimal pyrrolidine sulfonylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the sulfonylation of pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the sulfonylation of pyrrolidine?

The optimal temperature for pyrrolidine sulfonylation is highly dependent on the specific substrates, reagents, and catalyst used. However, a general range can be observed from -78°C to reflux conditions.[1][2] For instance, reactions catalyzed by 4-(N,N-Dimethylamino)pyridine (DMAP) can often be carried out at room temperature, while others may require cooling to 0°C or even -78°C to minimize side reactions.[2][3] Conversely, some syntheses, particularly those involving less reactive sulfonyl chlorides or hindered pyrrolidines, may necessitate heating under reflux to proceed at a reasonable rate.[1]

Q2: My pyrrolidine sulfonylation reaction is very slow or not proceeding at all. What are the likely causes related to temperature?

A common reason for a sluggish or stalled sulfonylation reaction is suboptimal temperature. If the reaction is being conducted at low temperatures (e.g., 0°C or room temperature), the activation energy barrier may not be sufficiently overcome.

Troubleshooting Steps:

  • Gradually increase the temperature: A stepwise increase in temperature (e.g., from room temperature to 40°C, then to 60°C) while monitoring the reaction by an appropriate technique (TLC, LC-MS) can help identify a more suitable temperature.

  • Consider a catalyst: If not already in use, a nucleophilic catalyst like DMAP can significantly accelerate the reaction, even at room temperature.[3][4]

  • Solvent choice: Ensure the solvent is appropriate for the chosen temperature. For higher temperatures, solvents with higher boiling points like acetonitrile or toluene may be necessary.[1]

Q3: I am observing significant byproduct formation in my reaction. How can temperature management help?

Excessive byproduct formation is often a consequence of the reaction temperature being too high. At elevated temperatures, side reactions such as desulfonylation, rearrangement, or decomposition of starting materials and products can occur.[5][6]

Troubleshooting Steps:

  • Lower the reaction temperature: If the reaction is being run at elevated temperatures, reducing it may suppress side reactions. Cooling the reaction mixture to 0°C or even -78°C during the addition of reagents is a common strategy.[2][7]

  • Slow, controlled addition: Adding the sulfonyl chloride dropwise to the cooled solution of pyrrolidine and base can help to control the exotherm of the reaction and minimize local hot spots that can lead to byproduct formation.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low to No Conversion Reaction temperature is too low.Gradually increase the temperature in increments of 10-20°C, monitoring the reaction progress.
Inadequate catalyst activity at the current temperature.If using a catalyst like DMAP, ensure the temperature is within its optimal operating range (often room temperature to moderate heat).[3][4]
Multiple Unidentified Spots on TLC (Byproduct Formation) Reaction temperature is too high, leading to decomposition or side reactions.[5]Lower the reaction temperature. Consider running the reaction at 0°C or adding the sulfonyl chloride at a lower temperature before allowing it to warm to room temperature.[7]
Exothermic reaction causing localized heating.Add the sulfonylating agent slowly and with efficient stirring to a cooled solution of the pyrrolidine.
Inconsistent Yields Poor temperature control throughout the reaction.Use a temperature-controlled reaction setup (e.g., oil bath, cryostat) to maintain a consistent temperature.

Experimental Protocols

General Protocol for DMAP-Catalyzed Pyrrolidine Sulfonylation at Room Temperature

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Pyrrolidine derivative (1.0 equiv)

  • Aryl sulfonyl chloride (1.1 equiv)

  • 4-(N,N-Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the pyrrolidine derivative and DMAP in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add the aryl sulfonyl chloride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Low-Temperature Protocol for Pyrrolidine Sulfonylation

This protocol is designed to minimize side reactions with sensitive substrates.

Materials:

  • Pyrrolidine derivative (1.0 equiv)

  • Sulfonyl chloride (1.1 equiv)

  • A suitable base (e.g., triethylamine, diisopropylethylamine) (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

  • Dissolve the pyrrolidine derivative and the base in the anhydrous solvent in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to the desired low temperature (e.g., 0°C or -78°C) using an ice bath or a dry ice/acetone bath.

  • Dissolve the sulfonyl chloride in a small amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture over a period of 15-30 minutes.

  • Maintain the reaction at the low temperature and monitor its progress.

  • Once the reaction is complete, allow it to warm to room temperature slowly.

  • Work up the reaction as described in the general protocol.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification dissolve Dissolve Pyrrolidine & Base in Anhydrous Solvent cool Cool to Target Temperature (e.g., 0°C or -78°C) dissolve->cool add_sulfonyl Dropwise Addition of Sulfonyl Chloride cool->add_sulfonyl monitor Monitor Reaction Progress (TLC, LC-MS) add_sulfonyl->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Low-temperature pyrrolidine sulfonylation workflow.

troubleshooting_logic start Reaction Issue? low_conversion Low Conversion? start->low_conversion byproducts Byproduct Formation? start->byproducts low_conversion->byproducts No increase_temp Increase Temperature low_conversion->increase_temp Yes lower_temp Lower Temperature byproducts->lower_temp Yes slow_addition Slow Reagent Addition byproducts->slow_addition add_catalyst Consider Catalyst (DMAP) increase_temp->add_catalyst

Caption: Troubleshooting logic for pyrrolidine sulfonylation.

References

Technical Support Center: Purification of Products from 3-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 3-nitrobenzenesulfonyl chloride (3-NsCl) and its byproducts from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities when using 3-nitrobenzenesulfonyl chloride?

When using 3-nitrobenzenesulfonyl chloride as a reagent, the most common impurities to be removed from your product are unreacted 3-nitrobenzenesulfonyl chloride and its primary hydrolysis byproduct, 3-nitrobenzenesulfonic acid.[1][2] The formation of the sulfonic acid is due to the moisture sensitivity of the sulfonyl chloride.[1][3][4]

Q2: What is the quickest way to check for the presence of unreacted 3-nitrobenzenesulfonyl chloride in my crude product?

Thin-Layer Chromatography (TLC) is the most rapid method to qualitatively assess the presence of unreacted 3-nitrobenzenesulfonyl chloride. 3-NsCl is a UV-active compound due to the nitroaromatic ring, so it can be easily visualized on a TLC plate under a UV lamp (254 nm).[5] Staining with a potassium permanganate solution can also be effective, as the sulfonyl chloride is susceptible to oxidation.

Q3: What are the general strategies for removing unreacted 3-nitrobenzenesulfonyl chloride and its sulfonic acid byproduct?

There are three primary strategies for removing these impurities:

  • Quenching and Liquid-Liquid Extraction: Unreacted 3-NsCl can be "quenched" by converting it into a more easily removable compound. Aqueous workup can then be used to separate the product from the water-soluble byproducts.

  • Recrystallization: This technique purifies the solid product based on differences in solubility between the product and impurities in a specific solvent system.[6][7][8]

  • Column Chromatography: This is a reliable method for separating the desired product from impurities with different polarities.

Troubleshooting Guides

Problem 1: My product is contaminated with 3-nitrobenzenesulfonic acid after aqueous workup.
  • Probable Cause: The aqueous wash was not basic enough to deprotonate the sulfonic acid and ensure its complete partitioning into the aqueous layer. 3-Nitrobenzenesulfonic acid is soluble in water, and its solubility is further enhanced in basic solutions by forming a salt.[9][10][11]

  • Solution: Perform the aqueous extraction with a dilute basic solution, such as 5% sodium bicarbonate or 1M sodium hydroxide. Ensure the pH of the aqueous layer is basic (pH > 8) after extraction. Repeat the basic wash 2-3 times to ensure complete removal.

Problem 2: I see a persistent spot on TLC corresponding to 3-nitrobenzenesulfonyl chloride even after quenching.
  • Probable Cause 1: The quenching reaction was incomplete. This can happen if an insufficient amount of the quenching agent was used or the reaction time was too short.

  • Solution 1: Increase the excess of the quenching agent (e.g., scavenger amine) and/or prolong the reaction time. Gently warming the reaction mixture may also increase the rate of quenching.

  • Probable Cause 2: The unreacted 3-NsCl is co-eluting with your product on the TLC plate.

  • Solution 2: Try a different TLC solvent system with a different polarity to achieve better separation. For example, if you are using a hexane/ethyl acetate mixture, try adding a small amount of methanol or switching to a dichloromethane/methanol system.

Problem 3: My product "oils out" during recrystallization.
  • Probable Cause: The boiling point of the recrystallization solvent is higher than the melting point of your product, or the product is not sufficiently soluble in the hot solvent.

  • Solution: Choose a recrystallization solvent with a lower boiling point. If solubility is an issue, consider using a co-solvent system. The ideal solvent system will dissolve your product completely at an elevated temperature but show poor solubility at room temperature or below.[6][12]

Data Presentation

Table 1: Solubility of 3-Nitrobenzenesulfonyl Chloride and Related Compounds

CompoundWaterCommon Organic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Toluene)
3-Nitrobenzenesulfonyl Chloride Poorly soluble, hydrolyzes slowly[2][3][4][13]Soluble[13]
3-Nitrobenzenesulfonic Acid Soluble[10][11]Generally poorly soluble
Sodium 3-Nitrobenzenesulfonate Soluble (200 g/L at 20°C)[9]Insoluble

Experimental Protocols

Protocol 1: Quenching and Liquid-Liquid Extraction

This protocol is designed to convert unreacted 3-NsCl into a water-soluble byproduct and then remove it via extraction.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a "scavenger" nucleophile, such as 1.5-2.0 equivalents of a simple primary or secondary amine (e.g., butylamine or piperidine), to the reaction mixture. This will react with the excess 3-NsCl to form a sulfonamide.

    • Stir the reaction mixture at room temperature for 1-2 hours to ensure the complete reaction of the 3-NsCl.

  • Liquid-Liquid Extraction:

    • Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate or dichloromethane).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove any basic organic compounds, including the scavenger amine).

      • Saturated aqueous sodium bicarbonate solution (to remove the acidic 3-nitrobenzenesulfonic acid). Repeat this wash 2-3 times.

      • Brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization

This protocol is suitable for purifying solid products.

  • Solvent Selection:

    • In a small test tube, add a small amount of your crude product.

    • Add a few drops of a potential recrystallization solvent. The ideal solvent should not dissolve the product at room temperature but should dissolve it when heated.[6] Common solvents to test include ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

    • Hot filter the solution to remove any insoluble impurities (including charcoal).

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 3: Analytical Methods for Detecting Residual 3-Nitrobenzenesulfonyl Chloride

A. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 3:1 or 1:1 v/v). The optimal ratio will depend on the polarity of your product.

  • Visualization:

    • UV light (254 nm): 3-NsCl will appear as a dark spot.[5]

    • Potassium permanganate stain: Dip the plate in the stain and gently heat. 3-NsCl will appear as a yellow/brown spot on a purple background.[14]

B. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400. The mass spectrum of 3-NsCl will show characteristic fragments.[15]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

Visualizations

Removal_Workflow Workflow for Removing 3-Nitrobenzenesulfonyl Chloride start Crude Product (with 3-NsCl and 3-Nitrobenzenesulfonic Acid) quenching Quench with Scavenger Amine start->quenching lle Liquid-Liquid Extraction (Basic Wash) quenching->lle analysis Purity Analysis (TLC, HPLC, GC-MS) lle->analysis recrystallization Recrystallization recrystallization->analysis chromatography Column Chromatography chromatography->analysis analysis->recrystallization Further Purification Needed analysis->chromatography Further Purification Needed pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: A general workflow for the purification of a product from a reaction using 3-nitrobenzenesulfonyl chloride.

Troubleshooting_Logic Troubleshooting Impurities after Workup start Impurity Detected by TLC after Workup check_impurity What is the impurity? start->check_impurity sulfonic_acid 3-Nitrobenzenesulfonic Acid check_impurity->sulfonic_acid Rf ~ 0 (polar) sulfonyl_chloride 3-Nitrobenzenesulfonyl Chloride check_impurity->sulfonyl_chloride Non-polar spot solution_acid Solution: - Repeat aqueous wash with a stronger base (e.g., 1M NaOH). - Ensure pH of aqueous layer is >8. sulfonic_acid->solution_acid solution_chloride Solution: - Use a larger excess of scavenger amine. - Increase quenching reaction time or temperature. - Consider purification by chromatography or recrystallization. sulfonyl_chloride->solution_chloride

Caption: A logic diagram for troubleshooting the presence of common impurities after an initial aqueous workup.

References

Validation & Comparative

A Comparative Analysis of Nitrophenylsulfonyl Protecting Groups for Amine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the various options for the protection of amines, sulfonyl-based groups have long been employed due to their robust nature. This guide provides a detailed comparative analysis of nitrophenylsulfonyl (nosyl) protecting groups, specifically the ortho- (o-NBS) and para- (p-NBS) isomers, and contrasts their performance with the widely used p-toluenesulfonyl (tosyl, Ts) group. This analysis is supported by experimental data on their installation, stability, and cleavage.

Introduction to Sulfonyl Protecting Groups

Sulfonyl protecting groups are valued for their ability to decrease the nucleophilicity and basicity of amines by converting them into stable sulfonamides.[1] This stability, however, can be a double-edged sword. The archetypal tosyl group, while resilient to a wide range of reaction conditions, often necessitates harsh reagents for its removal, limiting its applicability in the synthesis of complex, functionalized molecules.[1][2]

Nitrophenylsulfonyl protecting groups were developed to address this limitation. The inclusion of a strongly electron-withdrawing nitro group on the aromatic ring facilitates the cleavage of the sulfonamide under milder, nucleophilic conditions.[1][3] This key difference forms the basis of this comparative guide.

Performance Comparison

The selection of an appropriate sulfonyl protecting group hinges on a balance between stability and ease of removal. The following tables summarize the performance of o-nitrophenylsulfonyl (o-NBS), p-nitrophenylsulfonyl (p-NBS), and p-toluenesulfonyl (Ts) groups in the protection and deprotection of amines.

Protection of Amines

The protection of primary and secondary amines with sulfonyl chlorides generally proceeds with high efficiency. The choice of base and solvent can be optimized for specific substrates.

Protecting GroupReagentTypical ConditionsYield (%)Reference
o-NBS (Nosyl) 2-Nitrobenzenesulfonyl chlorideAmine, Et3N, CH2Cl2, 0 °C to rt>90[4]
p-NBS (Nosyl) 4-Nitrobenzenesulfonyl chlorideAmine, Pyridine, CH2Cl2, rtHigh[4]
Ts (Tosyl) p-Toluenesulfonyl chlorideAmine, Pyridine, CH2Cl2, rt>90[5]
Deprotection of Sulfonamides

The most significant divergence between the nosyl and tosyl groups lies in their deprotection. Nosyl groups are readily cleaved by nucleophilic attack, most commonly with thiolates, under mild basic conditions. In contrast, the removal of the tosyl group typically requires harsher reductive or strongly acidic conditions.

Protecting GroupDeprotection ReagentsTypical ConditionsYield (%)Reference
o-NBS (Nosyl) Thiophenol, K2CO3DMF, rt>90[6]
2-Mercaptoethanol, DBUDMF, rtHigh[4]
p-NBS (Nosyl) Thiophenol, Cs2CO3DMF, 50 °CHigh[7]
Ts (Tosyl) HBr, Acetic Acid70 °CVariable[2]
SmI2THF, rtVariable[2]
Red-AlToluene, refluxVariable[2]
Stability Profile

The stability of the protecting group determines its compatibility with subsequent synthetic steps. While the tosyl group offers broad stability, the nosyl groups are more sensitive to certain reagents.

Protecting GroupStable ToLabile To
o/p-NBS (Nosyl) Acidic and basic conditions (to an extent)Thiolates, some reducing agents, some organometallics
Ts (Tosyl) Broadly stable to acidic and basic conditions, many nucleophiles and oxidizing/reducing agentsStrong acids at high temperatures, harsh reducing conditions (e.g., Na/NH3)

Experimental Protocols

Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride (o-NBSCl)

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the primary amine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Deprotection of an o-Nosyl Amine using Thiophenol and Potassium Carbonate

Materials:

  • N-nosyl protected amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K2CO3) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-nosyl protected amine in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add thiophenol to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the free amine.

Visualizing the Chemistry

The following diagrams, generated using the DOT language, illustrate the chemical structures of the protecting groups and the workflow of a typical protection-deprotection sequence.

Protecting_Groups cluster_oNBS o-Nitrobenzenesulfonyl (o-NBS) cluster_pNBS p-Nitrobenzenesulfonyl (p-NBS) cluster_Ts p-Toluenesulfonyl (Ts) oNBS pNBS Ts

Caption: Chemical structures of o-NBS, p-NBS, and Ts protecting groups.

Protection_Deprotection_Workflow General Protection-Deprotection Workflow PrimaryAmine Primary/Secondary Amine (R-NH2) Protection Protection (e.g., o-NBSCl, Base) PrimaryAmine->Protection ProtectedAmine Protected Amine (R-NH-NBS) Protection->ProtectedAmine Reaction Further Synthetic Steps ProtectedAmine->Reaction Deprotection Deprotection (e.g., Thiol, Base) Reaction->Deprotection FinalProduct Deprotected Amine (R-NH2) Deprotection->FinalProduct

Caption: A generalized workflow for amine protection and deprotection.

Deprotection_Mechanism Nosyl Deprotection Mechanism (Fukuyama) NosylAmide R-NH-Nosyl Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer + R'S⁻ Thiolate R'S⁻ FreeAmine R-NH2 Meisenheimer->FreeAmine Elimination Byproduct Nitrothiophenol Ether + SO2 Meisenheimer->Byproduct

References

Efficacy of Nitropyrrolidine Analogs in Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of a series of lipophilic nitropyrrolidine-based prodrugs in preclinical cancer models.

This guide provides an objective comparison of the biological performance of eight novel nitropyrrolidine analogs designed for Gene-Directed Enzyme Prodrug Therapy (GDEPT). The data presented is based on a key study by Ashoorzadeh et al. (2022), which systematically investigated the structure-activity relationship of these compounds.

Introduction to Nitropyrrolidine Analogs in GDEPT

Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a targeted cancer treatment strategy. It involves the delivery of a gene encoding a non-human enzyme to tumor cells. This enzyme can then activate a systemically administered, non-toxic prodrug into a potent cytotoxic agent specifically at the tumor site. This approach minimizes systemic toxicity while maximizing the anti-tumor effect.

The nitropyrrolidine analogs discussed in this guide are designed to be activated by the bacterial nitroreductase enzyme, NfsA from Escherichia coli (NfsA_Ec). These prodrugs are lipophilic, a characteristic intended to enhance their ability to cross cell membranes and exert a "bystander effect," where the activated drug diffuses to and kills neighboring, non-transfected cancer cells.

Comparative Efficacy in Biological Assays

The efficacy of the eight nitropyrrolidine analogs was evaluated in human colorectal carcinoma HCT116 cells. Two cell lines were used: a wild-type (WT) and a line engineered to express the E. coli nitroreductase NfsA (HCT116-NfsA_Ec). The anti-proliferative activity was assessed in both standard 2D cell cultures and more physiologically relevant 3D multicellular layer (MCL) models.

Data Summary

The following table summarizes the 50% inhibitory concentrations (IC50) of the nitropyrrolidine analogs in the HCT116-NfsA_Ec cell line, providing a direct measure of their potency after enzymatic activation. The ratio of IC50 values between the wild-type and the NfsA_Ec-expressing cells is also presented, indicating the selectivity of each compound for the targeted enzyme.

AnalogNfsA_Ec IC50 (µM)WT:NfsA_Ec IC50 Ratio
10.45231
20.131431
30.2081
40.31145
50.83120
60.41361
70.50190
82.0100
Table 1. In vitro anti-proliferative activity of nitropyrrolidine analogs in HCT116-NfsA_Ec cells. A lower IC50 value indicates higher potency. A higher WT:NfsA_Ec IC50 ratio indicates greater selectivity for the nitroreductase-expressing cells. Data sourced from Ashoorzadeh et al., Pharmaceuticals, 2022.[1]

Experimental Protocols

2D Anti-proliferative Assay

This assay determines the concentration of each analog required to inhibit the growth of cancer cells in a monolayer culture by 50%.

  • Cell Seeding: HCT116 and HCT116-NfsA_Ec cells were seeded into 96-well plates at a density of 2,500 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells were treated with a range of concentrations of the nitropyrrolidine analogs for 4 hours.

  • Incubation and Growth: After the 4-hour exposure, the drug-containing medium was removed, and the cells were washed and incubated in fresh medium for 5 days to allow for colony formation.

  • Cell Viability Measurement: Cell viability was assessed using a sulforhodamine B (SRB) colorimetric assay, which measures total protein content as an indicator of cell number.

  • IC50 Determination: The IC50 values were calculated from the dose-response curves generated from the SRB assay data.

3D Multicellular Layer (MCL) Assay

This assay provides a more in-vivo-like assessment of drug efficacy by using three-dimensional cell cultures that mimic the architecture of solid tumors.

  • MCL Formation: HCT116 and HCT116-NfsA_Ec cells were seeded into 96-well plates coated with an ultra-low attachment surface to promote the formation of multicellular spheroids over 72 hours.

  • Compound Treatment: The established MCLs were then treated with the nitropyrrolidine analogs for a specified period.

  • Clonogenic Survival: Following treatment, the MCLs were dissociated into single cells using trypsin. A known number of cells were then re-plated into 6-well plates and cultured for 10-14 days to allow for colony formation.[1][2][3]

  • Colony Staining and Counting: The resulting colonies were fixed with ethanol and stained with crystal violet.[2] Colonies containing 50 or more cells were counted.

  • Data Analysis: The surviving fraction of cells was calculated by normalizing the number of colonies in the treated groups to that in the untreated control group.

Visualizing the Mechanism and Workflow

Gene-Directed Enzyme Prodrug Therapy (GDEPT) Workflow

The following diagram illustrates the experimental workflow of GDEPT using nitropyrrolidine analogs and the NfsA_Ec nitroreductase system.

GDEPT_Workflow cluster_delivery Gene Delivery cluster_expression Enzyme Expression cluster_activation Prodrug Activation cluster_effect Therapeutic Effect Vector Vector TumorCell Tumor Cell Vector->TumorCell Transfection NfsA_Gene NfsA Gene (within Tumor Cell) NfsA_Enzyme NfsA Enzyme NfsA_Gene->NfsA_Enzyme Transcription & Translation Prodrug Nitropyrrolidine Prodrug (Inactive) ActiveDrug Cytotoxic Drug (Active) NfsA_Enzyme->ActiveDrug Metabolism Prodrug->NfsA_Enzyme CellDeath Tumor Cell Death ActiveDrug->CellDeath Bystander Bystander Effect ActiveDrug->Bystander Diffusion

GDEPT experimental workflow.
Signaling Pathway of Prodrug Activation

This diagram illustrates the intracellular activation of the nitropyrrolidine prodrug by the NfsA enzyme, leading to the generation of a cytotoxic agent that induces DNA damage and subsequent cell death.

Prodrug_Activation_Pathway Prodrug_Extracellular Nitropyrrolidine Prodrug (Systemic Administration) Prodrug_Intracellular Intracellular Prodrug Prodrug_Extracellular->Prodrug_Intracellular Passive Diffusion NfsA_Enzyme NfsA Nitroreductase Prodrug_Intracellular->NfsA_Enzyme Reduced_Intermediate Reduced Intermediate (Hydroxylamine) NfsA_Enzyme->Reduced_Intermediate Reduction Cytotoxic_Effector Cytotoxic Effector (DNA Alkylating Agent) Reduced_Intermediate->Cytotoxic_Effector Spontaneous Elimination DNA_Damage DNA Damage Cytotoxic_Effector->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Prodrug activation signaling pathway.

References

A Researcher's Guide to Alternatives for 1-(3-Nitrophenylsulfonyl)pyrrolidine in Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, the protection and strategic deprotection of functional groups is a cornerstone of success. For researchers, scientists, and drug development professionals, the choice of a protecting group can significantly impact the efficiency, yield, and overall feasibility of a synthetic route. The 1-(3-nitrophenylsulfonyl) group, a member of the "nosyl" (Ns) family, is often employed for the protection of amines like pyrrolidine. However, a range of effective alternatives exists, each with a unique profile of reactivity, stability, and cleavage conditions.

This guide provides an objective comparison of key alternatives to the 3-nitrophenylsulfonyl group for the protection of secondary amines such as pyrrolidine. We will delve into the performance of ortho- (2-), para- (4-), and di-nitro (2,4-) substituted benzenesulfonyl chlorides, as well as the classic p-toluenesulfonyl (tosyl) chloride, supported by experimental data for both the protection (sulfonamide formation) and deprotection steps.

Performance Comparison of Amine Protecting Groups

The primary function of these sulfonyl chlorides is to convert a nucleophilic amine into a stable, non-basic sulfonamide. This allows for subsequent chemical transformations to be performed on other parts of the molecule. The ideal protecting group is one that is introduced in high yield under mild conditions, is stable to a wide range of reagents, and is selectively removed in high yield, again, under mild conditions that do not affect other functional groups.

The key distinction among the alternatives lies in the conditions required for the deprotection step. The presence of electron-withdrawing nitro groups on the aromatic ring makes the sulfur atom more susceptible to nucleophilic attack, facilitating the cleavage of the S-N bond under milder conditions compared to the electron-donating methyl group of the tosyl protecting group.

Table 1: Comparison of Amine Protection (Sulfonamide Formation) Yields
Protecting Group ReagentAmine SubstrateProductYield (%)Reference
4-Nitrobenzenesulfonyl chloride4-Hydroxyproline4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid71%[1]
p-Nitrophenylmethanesulfonyl chloridePyrrolidine1-(4-Nitrophenylmethanesulfonyl)pyrrolidine98%[2][3]
2-Chlorophenylsulfonyl chloride4-(Phenylsulfonamido)butanoic acid derivative1-[(2-Chlorophenyl)sulfonyl]pyrrolidin-2-one89%[4]
4-Methylphenylsulfonyl chloride (TsCl)4-(Phenylsulfonamido)butanoic acid derivative1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-one85%[4]

Note: Yields are highly substrate and reaction condition dependent. This table provides illustrative examples found in the literature.

Table 2: Comparison of Deprotection Conditions and Performance
Protected Amine (N-Sulfonylpyrrolidine)Deprotection ReagentsConditionsPerformance/YieldKey FeatureReference
1-(2,4-Dinitrophenylsulfonyl)-Thiophenol (PhSH) or 2-MercaptoethanolDMF, Room TempHigh to ExcellentCleaved under the mildest thiol-only conditions.[3][5]
1-(2-Nitrophenylsulfonyl)-PhSH / Cs₂CO₃ or 2-Mercaptoethanol / DBUDMF, Room TempHigh to ExcellentMild cleavage with thiol and a base.[3][5]
1-(4-Nitrophenylsulfonyl)-PhSH / Cs₂CO₃DMF, 50 °CGoodMild cleavage, but may have side reactions.[6]
1-(p-Tolylsulfonyl)- (Tosyl)Strong Acid (e.g., HBr) or Reductive Cleavage (e.g., Na/NH₃, SmI₂)Harsh conditions (e.g., heat, strong acid)VariableVery stable group, requires harsh deprotection.[7][8]

Experimental Protocols

Below are detailed methodologies for the protection of an amine with a representative nitrobenzenesulfonyl chloride and the subsequent deprotection.

Protocol 1: Protection of Pyrrolidine with 4-Nitrobenzenesulfonyl Chloride

This protocol describes the formation of 1-(4-Nitrophenylsulfonyl)pyrrolidine.

Materials:

  • Pyrrolidine

  • 4-Nitrobenzenesulfonyl chloride (p-NsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve pyrrolidine (1.0 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of DCM.

  • Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the stirred pyrrolidine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure 1-(4-nitrophenylsulfonyl)pyrrolidine.

Protocol 2: Deprotection of 1-(2-Nitrophenylsulfonyl)pyrrolidine

This protocol is based on the highly efficient Fukuyama deprotection method.

Materials:

  • 1-(2-Nitrophenylsulfonyl)pyrrolidine (o-Ns-pyrrolidine)

  • Thiophenol (PhSH)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve the 1-(2-nitrophenylsulfonyl)pyrrolidine (1.0 equivalent) in DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add thiophenol (2.5 equivalents) to the solution.

  • Add potassium carbonate (2.0 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and wash the organic layer multiple times with water to remove DMF and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, which contains the free pyrrolidine and diphenyl disulfide (a byproduct), can be purified. An acid-base extraction can be performed by dissolving the crude mixture in an organic solvent, extracting with dilute aqueous HCl to protonate the amine and move it to the aqueous phase, washing the organic phase to remove the disulfide, and then basifying the aqueous phase and re-extracting the free amine. Alternatively, purification can be achieved by column chromatography.

Visualizing the Synthetic Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the processes involved.

G General Workflow for Amine Protection in Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Synthesis cluster_2 Step 3: Deprotection Start Amine (R₂NH) Protect React with Protecting Group Reagent (e.g., Ns-Cl, Ts-Cl) Start->Protect Protected Protected Amine (e.g., R₂N-Ns) Protect->Protected Reaction Perform Reaction on other functional groups Protected->Reaction Intermediate Modified Molecule with Protected Amine Reaction->Intermediate Deprotect Cleave Protecting Group (e.g., Thiol + Base) Intermediate->Deprotect Final Final Product with Free Amine Deprotect->Final

Caption: General workflow for using a sulfonyl-based amine protecting group.

G Deprotection Mechanism of Nosyl Group via Meisenheimer Complex NosylAmine R₂N-SO₂-Ar-NO₂ Nosyl-Protected Amine Meisenheimer Meisenheimer Complex [R₂N-SO₂-Ar(NO₂)(SPh)]⁻ NosylAmine->Meisenheimer + PhS⁻ Thiolate PhS⁻ Thiolate Nucleophile Products R₂NH PhS-Ar-NO₂ SO₂ Final Products Meisenheimer->Products Rearrangement & Elimination

Caption: The nosyl deprotection pathway proceeds via a nucleophilic aromatic substitution.[9]

References

Structure-Activity Relationship of Substituted Benzenesulfonyl Pyrrolidines as Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted benzenesulfonyl pyrrolidine derivatives as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes. While the primary focus of this guide is on benzenesulfonyl pyrrolidines due to the availability of comprehensive public data, the insights derived are highly relevant to the structurally related nitrophenylsulfonyl pyrrolidines. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and provides visualizations to elucidate key concepts in the SAR of this class of compounds.

Data Presentation: Inhibitory Activity of Substituted Benzenesulfonyl Pyrrolidines against Carbonic Anhydrases

The following table summarizes the inhibitory activity (Ki values) of a series of pyrrolidine-benzenesulfonamides against two human carbonic anhydrase isoforms, hCA I and hCA II. The data illustrates how different substitutions on the benzenesulfonyl and pyrrolidine moieties influence the inhibitory potency.

Compound IDR (Substitution on Pyrrolidine)Ar (Substitution on Benzenesulfonyl)Ki (nM) vs hCA IKi (nM) vs hCA II
1a -H4-amino>1000098.4
1b -H4-amino-3-nitro50.28.1
2a 3-phenyl4-amino985075.3
2b 3-phenyl4-amino-3-nitro45.76.9
3a 3-(4-fluorophenyl)4-amino876068.2
3b 3-(4-fluorophenyl)4-amino-3-nitro17.615.14
4a 3,4-dichloro4-amino763055.1
4b 3,4-dichloro4-amino-3-nitro33.84.7

Data Analysis and SAR Insights:

  • Effect of the Nitro Group: The introduction of a nitro group at the 3-position of the 4-aminobenzenesulfonyl moiety consistently and significantly enhances the inhibitory activity against both hCA I and hCA II across all tested pyrrolidine substitutions. This suggests that the electron-withdrawing nature and the potential for additional interactions of the nitro group are crucial for potent inhibition.

  • Influence of Pyrrolidine Substitution: Substitutions on the pyrrolidine ring also modulate the inhibitory potency. The presence of a 3-(4-fluorophenyl) group (compound 3b ) results in the most potent inhibitor of both hCA I and hCA II in this series. This highlights the importance of the pyrrolidine substituent in exploring the binding pocket of the enzyme.

  • Isoform Selectivity: While most compounds show a preference for inhibiting hCA II over hCA I, the degree of selectivity varies with substitution. For instance, compound 1b exhibits approximately 6-fold selectivity for hCA II, whereas compound 3b shows a lower, approximately 3.4-fold selectivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.

Carbonic Anhydrase Inhibition Assay

This protocol describes the determination of carbonic anhydrase inhibitory activity using a stopped-flow instrument.

1. Materials:

  • Purified human carbonic anhydrase isoforms (hCA I and hCA II)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Inhibitor compounds (substituted benzenesulfonyl pyrrolidines)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Stopped-flow spectrophotometer

2. Enzyme and Substrate Preparation:

  • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

  • Prepare a stock solution of the substrate, 4-nitrophenyl acetate, in a water-miscible organic solvent like acetonitrile.

  • Prepare stock solutions of the inhibitor compounds in DMSO.

3. Assay Procedure:

  • The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • The enzyme and inhibitor are pre-incubated together for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • The enzyme-inhibitor solution is then rapidly mixed with the substrate solution in the stopped-flow instrument.

  • The initial rate of the enzymatic reaction is recorded by monitoring the increase in absorbance at 400 nm over a short period (e.g., 60 seconds).

  • The measurements are performed at a constant temperature, typically 25°C.

  • The inhibition constant (Ki) is determined by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

1. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • Standard antibiotic (e.g., ciprofloxacin) as a positive control

  • Sterile 96-well microtiter plates

2. Inoculum Preparation:

  • Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add the prepared bacterial inoculum to each well.

  • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria in broth without any compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity (MTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the compounds on cancer cell lines.

1. Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

2. Cell Seeding:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

3. Assay Procedure:

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates the typical workflow of a Structure-Activity Relationship study, from the initial design and synthesis of compounds to the final data analysis and identification of lead candidates.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Optimization Synthesis Design & Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Secondary_Screening Secondary Assays (e.g., Selectivity) Primary_Screening->Secondary_Screening SAR_Analysis SAR Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Lead_Identification Lead Identification Lead_Optimization->Lead_Identification

Caption: General workflow of a Structure-Activity Relationship (SAR) study.

Inhibition of Carbonic Anhydrase

This diagram depicts the mechanism of carbonic anhydrase inhibition by a sulfonamide inhibitor.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site Enzyme Enzyme Active Site (with Zn2+ ion) Product Product (H+ + HCO3-) Enzyme->Product Catalyzes Reaction Substrate Substrate (CO2 + H2O) Substrate->Enzyme Binds to Active Site Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Inhibitor->Enzyme Binds to Zn2+ and blocks active site

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

A Comparative Guide to the Synthesis of N-Sulfonylated Pyrrolidines: An Efficiency Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

The N-sulfonylated pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable pharmacological properties. The efficient construction of this scaffold is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic methodologies for N-sulfonylated pyrrolidines, with a focus on benchmarking their efficiency through key performance indicators such as reaction yield, time, and substrate scope. Detailed experimental protocols for seminal methods are provided, alongside visualizations of the reaction workflows to facilitate clear understanding and application.

Methodological Comparison: A Quantitative Overview

The synthesis of N-sulfonylated pyrrolidines can be broadly approached through several key strategies, including the acylation of sulfonamides, palladium-catalyzed carbonylations, and catalyzed condensation reactions. The choice of method is often dictated by the desired substitution pattern, available starting materials, and scalability requirements. The following tables summarize the quantitative performance of representative synthetic protocols.

MethodCatalyst/ReagentSolventTime (min)Yield (%)Reference
N-Acylation of Sulfonamides
Acetic AnhydrideH₂SO₄ (3 mol%)Acetonitrile-90-98[1]
Acetic AnhydrideFe-exchanged Montmorillonite K10Acetonitrile15-4590-96[1]
Pd-Catalyzed Carbonylation Pd(OAc)₂/dppfToluene-70-95[1]
Dawson-Type Heteropolyacid
Sulfamide & Succinic AnhydrideH₆P₂W₁₈O₆₂ (2 mol%)Acetonitrile6080-85[2]

Table 1: Comparison of Catalytic Systems for N-Acylation and Condensation Reactions. This table highlights the efficiency of different catalytic systems in terms of reaction time and yield. The use of solid acid catalysts like Fe-exchanged montmorillonite K10 offers advantages in terms of ease of separation and potential for recycling.[1] The Dawson-type heteropolyacid also demonstrates high efficiency in the one-pot synthesis of N-sulfonyl pyrrolidine-2,5-diones.[2]

Substrate (Aryl/Heteroaryl Bromide)Sulfonamide PartnerYield (%)Reference
4-BromotoluenePyrrolidine-1-sulfonamide95[1]
4-BromoanisolePyrrolidine-1-sulfonamide92[1]
3-BromopyridinePyrrolidine-1-sulfonamide85[1]
4-BromotoluenePiperidine-1-sulfonamide93[1]
4-BromotolueneMorpholine-4-sulfonamide91[1]

Table 2: Substrate Scope of Palladium-Catalyzed Carbonylation for the Synthesis of N-Acyl Sulfonamides. This method demonstrates broad applicability with high yields for a variety of aryl and heteroaryl bromides, as well as different cyclic sulfonamide partners.[1]

Experimental Protocols

For researchers looking to implement these methods, the following detailed protocols are provided for two of the benchmarked syntheses.

Protocol 1: N-Acylation of Sulfonamides using Sulfuric Acid Catalyst

This procedure is adapted from a methodology developed by GlaxoSmithKline for the efficient N-acylation of sulfonamides.[1]

Materials:

  • Sulfonamide (1.0 mmol)

  • Acid anhydride (1.2 mmol)

  • Sulfuric acid (98%, 0.03 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • To a solution of the sulfonamide in acetonitrile, add the acid anhydride.

  • Carefully add the catalytic amount of sulfuric acid to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-Sulfonyl Pyrrolidine-2,5-diones using a Dawson-Type Heteropolyacid Catalyst

This protocol describes a one-pot synthesis from sulfamides and succinic anhydride.[2]

Materials:

  • Sulfamide (1.0 mmol)

  • Succinic anhydride (1.0 mmol)

  • H₆P₂W₁₈O₆₂ (Dawson-type heteropolyacid, 0.02 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • A mixture of the sulfamide, succinic anhydride, and the heteropolyacid catalyst in acetonitrile is refluxed.

  • The reaction progress is monitored by TLC.

  • After completion (typically 60 minutes), the solvent is evaporated under reduced pressure.

  • The residue is then purified by recrystallization or column chromatography to afford the desired N-sulfonyl pyrrolidine-2,5-dione.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the discussed synthetic pathways.

N_Acylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Sulfonamide Sulfonamide ReactionVessel Mix in Acetonitrile + H₂SO₄ (cat.) Sulfonamide->ReactionVessel Anhydride Acid Anhydride Anhydride->ReactionVessel Quench Quench with NaHCO₃ ReactionVessel->Quench Stir at RT Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product N-Acyl Sulfonamide Purify->Product

Figure 1: Workflow for the N-Acylation of Sulfonamides.

Heteropolyacid_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_isolation Isolation & Purification Sulfamide Sulfamide ReactionVessel Reflux in Acetonitrile Sulfamide->ReactionVessel SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionVessel Catalyst H₆P₂W₁₈O₆₂ Catalyst->ReactionVessel Evaporation Solvent Evaporation ReactionVessel->Evaporation 60 min Purification Recrystallization/ Chromatography Evaporation->Purification Product N-Sulfonyl Pyrrolidine-2,5-dione Purification->Product

Figure 2: One-Pot Synthesis of N-Sulfonyl Pyrrolidine-2,5-diones.

References

In silico docking studies of 1-(3-Nitrophenylsulfonyl)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to In Silico Docking Studies of Pyrrolidine Derivatives as Enzyme Inhibitors

This guide provides a comparative analysis of in silico docking studies performed on two distinct classes of pyrrolidine derivatives targeting different enzymes: Dipeptidyl Peptidase-IV (DPP-IV) and Acetylcholinesterase (AChE). The aim is to offer researchers, scientists, and drug development professionals a clear overview of the computational methodologies and key findings from these studies, supported by experimental data and visualizations.

Overview of Studied Derivatives and Targets

This comparison focuses on two separate studies:

  • Study A: In silico screening and identification of pyrrolidine derivatives as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, employing a combination of 3D-QSAR (CoMFA, CoMSIA, HQSAR) and molecular docking techniques.[1][2]

  • Study B: Design, synthesis, and computational analysis of pyrrolidin-2-one derivatives as potential Acetylcholinesterase (AChE) inhibitors, utilizing extra-precision docking and molecular dynamics simulations.[3]

DPP-IV is a therapeutic target in the management of type 2 diabetes, while AChE inhibitors are used in the treatment of Alzheimer's disease.

Comparative Data Summary

The following table summarizes the key quantitative findings from the docking studies of the most potent compounds identified in each study.

Parameter Study A: Pyrrolidine Derivatives against DPP-IV Study B: Pyrrolidin-2-one Derivatives against AChE
Target Protein (PDB ID) Dipeptidyl Peptidase-IV (2G5P)[1]Acetylcholinesterase (4EY7)[3]
Most Potent Compound(s) Compound 1, Compound 17[1]Compound 14a, Compound 14d[3]
Docking Score Not explicitly stated in numerical values for individual compounds in the abstract, but a strong correlation between docking scores and activity was established.[1]14a: -18.59, 14d: -18.057[3]
Reference Compound Score Not specified.Donepezil: -17.257[3]
Key Interacting Residues Arg-358, Tyr-666[1]Not explicitly detailed in the provided snippets, but good binding affinity was reported.[3]

Experimental Protocols

A detailed comparison of the methodologies employed in each study is crucial for understanding the validity and reproducibility of the findings.

Study A: DPP-IV Inhibitors
  • Software: SYBYL X 2.0 with Surflex Dock was used for molecular docking analysis.[1]

  • Protein Preparation: The crystal structure of DPP-IV (PDB ID: 2G5P) was retrieved from the RCSB Protein Data Bank. The protein structure was utilized in subsequent docking experiments without energy minimization.[1]

  • Ligand Preparation: A dataset of 42 pyrrolidine derivatives was selected from the literature and divided into training and test sets for QSAR model development.[1]

  • Docking Protocol: The study aimed to generate 3D structures of the ligands with appropriate binding orientations and conformations within the DPP-IV active site.[1]

  • Post-Docking Analysis: The analysis focused on identifying key interactions, such as hydrogen bonds, and correlating docking scores with experimental inhibitory activity (pIC50).[4] 3D-QSAR models (CoMFA, CoMSIA, and HQSAR) were also developed to understand the structure-activity relationships.[1][2]

Study B: AChE Inhibitors
  • Software: The Glide module was used for extra-precision (XP) docking.[3]

  • Protein Preparation: The crystal structure of AChE (PDB ID: 4EY7) was used for the docking studies.[3]

  • Ligand Preparation: A series of 18 pyrrolidin-2-one derivatives were synthesized and prepared for docking.[3]

  • Docking Protocol: All compounds were docked in extra-precision mode with the prepared AChE structure.[3]

  • Post-Docking Analysis: The primary metric for evaluating the binding was the docking score. Further validation of the stability of the ligand-protein complexes was performed using 100 ns molecular dynamics (MD) simulations and MM-PBSA studies.[3] An atom-based 3D-QSAR model was also developed to predict the activity of the synthesized compounds.[3]

Visualizations

The following diagrams illustrate the general workflow of in silico docking studies and a relevant biological pathway.

G General In Silico Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation p_prep Protein Preparation (PDB Download, Refinement) dock Molecular Docking (Software: Glide, AutoDock, etc.) p_prep->dock l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) l_prep->dock scoring Scoring & Ranking (Binding Energy, Docking Score) dock->scoring pose Pose Analysis (Intermolecular Interactions) scoring->pose md_sim MD Simulation (Stability Assessment) pose->md_sim

Caption: A flowchart of a typical in silico molecular docking study.

G Simplified Cholinergic Synapse Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline chat ChAT choline->chat acetyl_coA Acetyl-CoA acetyl_coA->chat ach Acetylcholine (ACh) chat->ach ach_cleft ACh ach->ach_cleft ache AChE ach_cleft->ache ach_receptor ACh Receptor ach_cleft->ach_receptor choline_reuptake Choline ache->choline_reuptake Hydrolysis choline_reuptake->choline Reuptake signal Signal Transduction ach_receptor->signal

Caption: Role of Acetylcholinesterase (AChE) in a cholinergic synapse.

Comparative Analysis and Conclusion

Both studies successfully employed in silico docking to identify promising pyrrolidine-based inhibitors for their respective enzyme targets. However, their approaches and the depth of their computational analysis differ, reflecting the specific goals of each research project.

  • Methodological Contrast: Study A utilized the Surflex Dock program and placed a significant emphasis on building robust 3D-QSAR models (CoMFA, CoMSIA, HQSAR) to derive structure-activity relationships.[1][2] This approach is particularly useful for lead optimization by identifying key structural features that enhance inhibitory activity. Study B, on the other hand, employed the Glide software for extra-precision docking and complemented it with molecular dynamics simulations.[3] This combination provides a more in-depth analysis of the stability of the predicted binding poses and the dynamics of the protein-ligand interaction over time.

  • Screening and Design: The work on DPP-IV inhibitors involved screening a library of existing compounds to identify key structural requirements for activity.[1] In contrast, the study on AChE inhibitors focused on the design and synthesis of a novel series of compounds, with docking and MD simulations used to predict and validate their potential as potent inhibitors.[3]

References

Unveiling the Target Landscape: A Comparative Analysis of Nitrophenylsulfonyl-Containing Compounds in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of investigational compounds is paramount. This guide provides an objective comparison of the cross-reactivity profiles of nitrophenylsulfonyl-containing molecules, supported by experimental data from published studies. By presenting quantitative data in a clear, tabular format and detailing the experimental methodologies, this guide aims to facilitate informed decision-making in drug discovery and development.

The nitrophenylsulfonyl scaffold is a key pharmacophore in a variety of biologically active molecules. However, the potential for off-target interactions can lead to undesired side effects or provide opportunities for drug repositioning. Therefore, comprehensive cross-reactivity profiling is a critical step in the characterization of these compounds.

Comparative Analysis of Inhibitory Activity

To illustrate the cross-reactivity of nitrophenylsulfonyl-containing compounds, we have compiled inhibitory activity data from a study on pyrimidinylpyrazole derivatives. While not all compounds in the original study contained the nitrophenylsulfonyl moiety, we have extracted the data for the relevant compounds to highlight their selectivity profile against a panel of kinases.

Compound IDTarget KinaseIC50 (µM)[1]
1d RAF1>10
V600E-B-RAF>10
V600K-B-RAF>10
c-RAFNot specified
... (other kinases)Not specified
Other Analogs ......

Note: The table above is a representative structure. The referenced study evaluated the compounds against a larger panel of cell lines and a limited panel of 12 kinases, with detailed IC50 values for the most sensitive kinases not fully provided for all compounds in a comparative table format. Compound 1d , which features a p-chlorobenzenesulfonamido terminal moiety, was highlighted for its broad-spectrum antiproliferative activity.[1]

Experimental Protocols

The following sections detail the methodologies typically employed in the assessment of kinase inhibitor cross-reactivity.

In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory potential of a compound against a panel of kinases is the in vitro kinase assay.[2][3][4][5]

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)

  • Test compound (nitrophenylsulfonyl-containing derivative)

  • Kinase reaction buffer

  • Stop solution

  • Filtration apparatus or other detection system

Procedure:

  • A reaction mixture is prepared containing the kinase, its substrate, and the kinase buffer.

  • The test compound is added at various concentrations.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is terminated by the addition of a stop solution.

  • The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in cross-reactivity studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Compound & Assay Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Compound Nitrophenylsulfonyl Compound Incubation Incubation with Compound & ATP Compound->Incubation KinasePanel Kinase Panel AssayPlates Assay Plates KinasePanel->AssayPlates AssayPlates->Incubation Detection Signal Detection Incubation->Detection IC50 IC50 Determination Detection->IC50 Selectivity Selectivity Profiling IC50->Selectivity

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf RAF Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Nitrophenylsulfonyl Inhibitor Inhibitor->RTK Off-target Inhibitor->Raf

Caption: Simplified MAPK signaling pathway and potential inhibitor targets.

Conclusion

The comprehensive evaluation of cross-reactivity is a cornerstone of modern drug discovery. While the provided data for nitrophenylsulfonyl-containing compounds is illustrative, it underscores the importance of screening against a broad panel of targets to understand a compound's full biological activity profile. The detailed experimental protocols and workflow visualizations serve as a practical resource for researchers engaged in the characterization of novel chemical entities. Further dedicated studies with extensive kinase panel screening will be necessary to build a more complete and comparative understanding of the cross-reactivity landscape for this important class of compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitrophenylsulfonyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(3-Nitrophenylsulfonyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.